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  • Product: Diethyl 2-(3-methoxy-4-nitrophenyl)malonate
  • CAS: 1374575-51-5

Core Science & Biosynthesis

Foundational

Synthesis, Physicochemical Profiling, and Downstream Applications of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Executive Summary In modern pharmaceutical development, the strategic selection of advanced intermediates dictates the efficiency of active pharmaceutical ingredient (API) synthesis. Diethyl 2-(3-methoxy-4-nitrophenyl)ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the strategic selection of advanced intermediates dictates the efficiency of active pharmaceutical ingredient (API) synthesis. Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5) [1] serves as a highly versatile, poly-functionalized building block. Characterized by its para-nitro and meta-methoxy substitutions relative to a highly reactive malonate moiety, this compound is a critical precursor for synthesizing substituted phenylacetic acids, indoles, and targeted kinase inhibitors.

This technical guide deconstructs the chemical properties, mechanistic synthesis pathways, and self-validating protocols required to leverage this intermediate in high-yield drug discovery workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical properties of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is essential for predicting its behavior in solvent systems and downstream biological applications. The molecule features a strong electron-withdrawing nitro group that heavily influences the electron density of the aromatic ring, while the bulky diethyl malonate group provides a sterically hindered, yet chemically malleable, handle for cross-coupling or decarboxylation.

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Significance
Chemical Formula C₁₄H₁₇NO₇Determines mass balance and stoichiometric ratios.
Molecular Weight 311.29 g/mol Confirmed via LC-MS (M+H⁺ expected at ~312.3 m/z).
CAS Registry Number 1374575-51-5Unique identifier for .
Topological Polar Surface Area 107.6 ŲIndicates high polarity; requires polar aprotic solvents for reactions.
Hydrogen Bond Donors 0Prevents unwanted intermolecular hydrogen bonding during synthesis.
Hydrogen Bond Acceptors 7High solvation potential in protic solvents.
Rotatable Bonds 8High conformational flexibility around the malonate and ether linkages.

Mechanistic Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The most efficient route to synthesize Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is via a Nucleophilic Aromatic Substitution (SₙAr) .

Causality of Experimental Design: The starting material, 4-fluoro-2-methoxy-1-nitrobenzene, is inherently activated for SₙAr. The strongly electron-withdrawing nitro group is positioned para to the fluorine atom, drastically lowering the electron density at the C4 position. When diethyl malonate is deprotonated by a mild base (e.g., Potassium Carbonate, K₂CO₃), it forms a highly nucleophilic carbanion.

We specifically select N,N-Dimethylformamide (DMF) as the solvent. As a polar aprotic solvent, DMF heavily solvates the potassium cation but leaves the malonate carbanion unsolvated and highly reactive. Furthermore, K₂CO₃ is chosen over stronger bases like Sodium Hydride (NaH) to prevent the premature transesterification or saponification of the diethyl ester groups, ensuring the structural integrity of the malonate .

SNAr_Mechanism SM 4-Fluoro-2-methoxy- 1-nitrobenzene Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack Reagent Diethyl Malonate + K₂CO₃ (Base) Reagent->Intermediate Carbanion Addition Product Diethyl 2-(3-methoxy- 4-nitrophenyl)malonate Intermediate->Product Loss of F⁻ (Rate Determining)

Figure 1: Nucleophilic Aromatic Substitution (SₙAr) pathway for the synthesis of the target malonate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase contains explicit visual or analytical checkpoints that prove the success of the current step before allowing progression to the next.

Protocol A: SₙAr Synthesis of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate
  • Carbanion Generation (Validation Checkpoint 1):

    • Charge a dry, nitrogen-purged reactor with DMF (10 volumes) and K₂CO₃ (2.5 equivalents).

    • Slowly add diethyl malonate (1.2 equivalents) at 20–25°C.

    • Self-Validation: The suspension will transition to a pale yellow color over 30 minutes, confirming the successful generation of the malonate enolate.

  • Nucleophilic Addition (Validation Checkpoint 2):

    • Introduce 4-fluoro-2-methoxy-1-nitrobenzene (1.0 equivalent) portion-wise to maintain the internal temperature below 30°C.

    • Self-Validation: The reaction mixture will immediately shift to a deep red/orange hue, visually confirming the formation of the transient Meisenheimer complex.

  • Thermal Maturation & Precipitation:

    • Elevate the temperature to 60°C and stir for 4–6 hours.

    • Self-Validation: As the reaction progresses, insoluble Potassium Fluoride (KF) salts will precipitate, turning the mixture opaque. Once opacity stabilizes, pull an aliquot for HPLC analysis. The reaction is validated as complete when the starting material peak area is <1.0%.

  • Workup & Isolation:

    • Quench the reaction into ice-cold water (30 volumes) and extract with Ethyl Acetate (3 x 10 volumes). Wash the combined organics with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure to yield the product as a viscous oil or crystalline solid.

Protocol B: Krapcho Decarboxylation (Downstream Conversion)

To convert the malonate into a highly valuable substituted phenylacetic acid, a Krapcho decarboxylation is employed.

  • Reagent Assembly:

    • Dissolve the synthesized Diethyl 2-(3-methoxy-4-nitrophenyl)malonate in wet Dimethyl Sulfoxide (DMSO) containing 2 equivalents of water.

    • Add Lithium Chloride (LiCl, 2.0 equivalents).

  • Thermal Decarboxylation (Validation Checkpoint):

    • Heat the mixture to 130–150°C.

    • Causality: The chloride ion attacks the ethyl group via Sₙ2, releasing volatile ethyl chloride. The resulting mono-carboxylate spontaneously decarboxylates under thermal stress.

    • Self-Validation: Vigorous evolution of CO₂ gas will occur. The reaction acts as its own kinetic indicator; when gas bubbling completely ceases, the decarboxylation is fundamentally complete.

Downstream Pharmaceutical Applications

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is rarely the final drug product; rather, it is a sophisticated scaffold. By selectively manipulating the nitro group (via reduction) or the malonate group (via hydrolysis/decarboxylation), chemists can access diverse chemical spaces critical for API synthesis.

Downstream_Applications Core Diethyl 2-(3-methoxy- 4-nitrophenyl)malonate Hydrolysis Krapcho Decarboxylation Core->Hydrolysis Reduction Nitro Reduction (Pd/C, H₂ gas) Core->Reduction Acid 2-(3-methoxy-4-nitro- phenyl)acetic acid Hydrolysis->Acid Amine Diethyl 2-(4-amino-3- methoxyphenyl)malonate Reduction->Amine API API Synthesis (e.g., Kinase Inhibitors, NSAID derivatives) Acid->API Amine->API

Figure 2: Divergent downstream pathways for API intermediate generation.

Strategic Utility in Drug Design: The reduction of the nitro group to an aniline (yielding Diethyl 2-(4-amino-3-methoxyphenyl)malonate) provides a nucleophilic nitrogen handle. This is frequently utilized in the synthesis of oxindoles, quinolines, and specific tyrosine kinase inhibitors where the 3-methoxy group enhances binding affinity within hydrophobic enzyme pockets via steric locking.

References

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition. Available at:[Link]

Sources

Exploratory

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate: Comprehensive Safety Data, Handling, and Catalytic Workflows in Drug Development

Executive Summary Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis. Characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis. Characterized by an electron-deficient nitroaromatic core paired with a highly reactive malonate ester moiety, this compound serves as a critical precursor for the synthesis of complex heterocycles. Most notably, it is utilized in the construction of functionalized oxindoles and indoles—scaffolds that are ubiquitous in modern kinase inhibitors, such as those targeting the Interleukin-1 receptor-associated kinase 1 (IRAK1) pathway[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic toxicology, safety data sheet (SDS) parameters, and field-proven handling protocols. Furthermore, it details a self-validating synthetic workflow for the catalytic hydrogenation and subsequent lactamization of this compound.

Physicochemical Profiling & Quantitative Data

Understanding the baseline quantitative metrics of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is essential for accurate stoichiometric calculations and safe storage. The table below consolidates its core physicochemical properties.

PropertyValueCausality / Significance
CAS Number 1374575-51-5Unique identifier for SDS and regulatory tracking.
Molecular Formula C₁₄H₁₇NO₇Highlights the high oxygen content (nitro and ester groups), indicating potential reactivity with strong reducing agents.
Molecular Weight 311.29 g/mol Required for precise molarity and yield calculations.
Appearance Pale yellow to brown solidThe yellow chromophore is characteristic of conjugated nitroaromatic systems.
Solubility Soluble in EtOH, EtOAc, DCMFacilitates homogeneous catalysis; insoluble in water due to the hydrophobic aromatic ring and ethyl esters.
Storage Conditions 2–8°C, inert atmosphereMinimizes the risk of ambient moisture inducing slow hydrolysis of the malonate esters.

Mechanistic Toxicology & Safety Data (SDS)

Standard safety data sheets classify this compound under several GHS hazard categories[2]. However, a true technical understanding requires analyzing the mechanistic causality behind these hazards.

GHS Hazard Classifications
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Rationale for Toxicity
  • Nitroaromatic Oxidative Stress: The toxicological profile of CAS 1374575-51-5 is primarily governed by its nitro group. In biological systems, nitroaromatics can undergo enzymatic single-electron reduction by cellular nitroreductases, forming a highly reactive nitro-anion radical. This radical rapidly reacts with molecular oxygen to generate superoxide anion radicals (Reactive Oxygen Species, ROS), leading to severe oxidative stress and lipid peroxidation. Further reduction yields electrophilic hydroxylamines that can covalently bind to DNA and cellular proteins.

  • Malonate Acidity & Irritation: The alpha-protons situated between the two carbonyl groups of the malonate moiety are highly acidic (pKa ~13). Upon contact with the slightly alkaline environment of mucosal membranes (eyes, respiratory tract), the compound can disrupt local pH homeostasis, leading to the irritation described in H315, H319, and H335[2].

Engineering Controls & Self-Validating Handling Protocols

To mitigate the risks outlined above, handling must be governed by strict engineering controls and self-validating procedures.

Protocol 1: Safe Weighing and Transfer
  • Engineering Controls: All manipulations must be performed inside a certified Class II fume hood with a face velocity of 80–100 fpm.

  • PPE: Nitrile gloves (double-gloving recommended), splash-proof safety goggles, and a flame-resistant lab coat.

Step-by-Step Methodology:

  • Preparation: Ensure all spatulas and weighing boats are completely dry and free of basic residues. Causality: Trace amounts of strong bases (e.g., alkoxides, hydroxides) can prematurely deprotonate the acidic alpha-carbon, leading to unintended enolate formation and subsequent degradation or polymerization.

  • Static Elimination: Pass the weighing boat through an anti-static ionizer. Causality: Nitroaromatic powders can hold static charges, causing aerosolization upon transfer, which increases inhalation risk (H335).

  • Transfer: Weigh the required mass (e.g., 3.11 g for a 10 mmol scale) and immediately seal the source container, flushing it with Argon before closure.

  • Validation Checkpoint: Inspect the weighing area with a UV lamp (254 nm). The conjugated nitroaromatic system strongly absorbs UV light; any spilled micro-particles will appear as dark, quenched spots against a fluorescent background, ensuring complete decontamination.

Synthetic Workflows in Drug Development

A primary application of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is its conversion into 3-substituted oxindole scaffolds, which serve as the core binding moiety for numerous kinase inhibitors[1]. This is achieved via a tandem catalytic hydrogenation and intramolecular lactamization.

Protocol 2: Catalytic Hydrogenation and Lactamization

This protocol utilizes Palladium on Carbon (Pd/C) to selectively reduce the nitro group[3], followed by a thermally driven cyclization.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 3.11 g (10 mmol) of the substrate in 50 mL of anhydrous ethanol in a heavy-walled reaction flask. Causality: Ethanol acts as both an excellent solvent for the substrate and a proton shuttle for the reduction[4]. Furthermore, using ethanol prevents transesterification side reactions that would occur if methanol were used with a diethyl ester.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 310 mg (10% w/w) of 10% Pd/C. Causality: Dry Pd/C is highly pyrophoric, especially in the presence of flammable solvent vapors. The Argon blanket prevents premature ignition.

  • Hydrogenation (Reduction): Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at 25°C for 4 hours. Causality: Mild pressure and ambient temperature ensure the selective reduction of the nitro group to an amine via a transient hydroxylamine intermediate, without over-reducing the aromatic ring[3].

    • Validation Checkpoint 1: The reaction mixture will transition from a bright yellow solution to a colorless or pale-yellow suspension. TLC (Hexanes:EtOAc 7:3) will show the complete disappearance of the starting material (Rf ~0.6) and the appearance of a highly polar, ninhydrin-active amine spot (Rf ~0.2).

  • Intramolecular Lactamization: Once reduction is complete, replace the H₂ balloon with a reflux condenser under Argon. Heat the mixture to 70°C for 6 hours. Causality: While amine formation occurs at room temperature, the subsequent nucleophilic attack of the newly formed amine onto the adjacent ethyl ester requires thermal activation to overcome the energy barrier for ring closure, ultimately expelling one equivalent of ethanol.

    • Validation Checkpoint 2: LC-MS analysis of an aliquot will show a mass shift from the intermediate amine (m/z 281) to the final oxindole product (m/z 235), confirming the loss of ethanol (46 Da).

  • Workup: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude oxindole, which can be recrystallized from hot ethanol.

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the tandem reduction-lactamization sequence, highlighting the transient intermediate and the final API scaffold.

ReactionPathway A Diethyl 2-(3-methoxy- 4-nitrophenyl)malonate (CAS: 1374575-51-5) B Catalytic Hydrogenation (H2, Pd/C, EtOH, 25°C) A->B Step 1: Reduction C Diethyl 2-(4-amino- 3-methoxyphenyl)malonate (Transient Intermediate) B->C D Intramolecular Lactamization (70°C, -EtOH) C->D Step 2: Cyclization E Ethyl 5-methoxy-2- oxoindoline-3-carboxylate (Oxindole API Scaffold) D->E

Figure 1: Synthetic pathway from Diethyl 2-(3-methoxy-4-nitrophenyl)malonate to an oxindole scaffold.

References

  • Google Patents.
  • Royal Society of Chemistry (RSC). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.[Link]

  • National Institutes of Health (PMC). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review.[Link]

Sources

Foundational

Decoding the Pharmacological Landscape of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate Derivatives: From Synthetic Intermediate to Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile synthetic building blocks. Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile synthetic building blocks. Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS No. 1374575-51-5) is a highly valuable synthon that serves as the architectural foundation for several classes of potent pharmacological agents. Through controlled decarboxylation, this malonate yields critical ketone intermediates—most notably 1-(3-methoxy-4-nitrophenyl)ethan-1-one[1]. This intermediate is subsequently cyclized into advanced pharmacophores, primarily imidazole/benzofuran derivatives and thienopyrimidine ureas [2].

This technical guide explores the dual mechanisms of action of these downstream derivatives, focusing on their roles as allosteric inhibitors of mammalian 15-Lipoxygenase (15-LOX) and ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically VEGFR-2.

Chemical Grounding: The Malonate as a Critical Synthon

The strategic value of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate lies in its unique substitution pattern. The electron-withdrawing nitro group and the electron-donating methoxy group on the phenyl ring establish a precise electronic environment that dictates the binding affinity of the final drug molecule within target protein pockets[1].

The primary synthetic workflow involves the conversion of the malonate into a reactive ketone:

  • Decarboxylation: The crude diethyl 2-(3-methoxy-4-nitrophenyl)malonate is subjected to acidic conditions (glacial acetic acid and H2​SO4​ ) under reflux[1].

  • Ketone Formation: This reaction yields 1-(3-methoxy-4-nitrophenyl)ethan-1-one, a highly reactive intermediate[1].

  • Scaffold Diversification: The ketone is then utilized in multi-component reactions (e.g., with ammonium acetate and various aldehydes) to form 2,4,5-tri-substituted imidazoles[1], or reacted with dimethyl malonate and formamide to construct thienopyrimidine cores[2].

Mechanism of Action I: 15-Lipoxygenase (15-LOX) Inhibition

Biological Context

Human 15-lipoxygenase-1 (15-LOX-1) catalyzes the dioxygenation of polyunsaturated fatty acids (such as arachidonic and linoleic acid) into hydroperoxides like 15-HPETE[3]. Overexpression of 15-LOX is heavily implicated in airway inflammatory diseases, coronary artery disease, and various malignancies (including colon, breast, and prostate cancers)[3],[4].

The Pharmacological Intervention

Imidazole and benzofuran derivatives synthesized from the malonate precursor act as highly potent, selective inhibitors of mammalian 15-LOX[1]. Unlike traditional catalytic site inhibitors, these derivatives often function via allosteric modulation .

Causality in Design: The presence of the 3-methoxy-4-nitro substituents (derived from the original malonate) provides essential hydrogen-bond acceptor capabilities. Swapping or removing these groups leads to a complete loss of substrate-selective inhibition, proving that these moieties are critical for forcing the 15-LOX enzyme into an inactive conformation[1].

G AA Arachidonic Acid (Substrate) LOX 15-Lipoxygenase (15-LOX) AA->LOX Substrate Binding HPETE 15-HPETE (Lipid Peroxides) LOX->HPETE Oxygenation Inflammation Inflammatory Response & Tumorigenesis HPETE->Inflammation Downstream Signaling Inhibitor Imidazole Derivatives (Allosteric Inhibitor) Inhibitor->LOX Allosteric Blockade

Caption: Allosteric inhibition of the 15-LOX signaling pathway by imidazole derivatives.

Protocol: High-Throughput 15-LOX Cellular Assay

To evaluate the efficacy of these derivatives, a self-validating cellular assay is required to ensure the inhibitor functions in a physiological environment[3].

  • Cell Seeding: Seed human reticulocytes or 15-LOX-transfected HEK293 cells in a 96-well plate at 1×105 cells/well.

  • Inhibitor Incubation: Add the imidazole derivative (0.1 nM to 100 μM) and incubate for 30 minutes.

  • Substrate Addition: Introduce arachidonic acid (10 μM) to initiate the oxygenation cascade.

  • Reporter Coupling: Add a lipid peroxidation sensor (e.g., DCFDA or Xylenol Orange) to quantify 15-HPETE generation.

  • Self-Validating Control (Critical): Run a parallel control plate without arachidonic acid but with the inhibitor and reporter dye. Causality: This step proves that the derivative is not intrinsically quenching the fluorophore, validating that the signal reduction is exclusively due to enzymatic inhibition.

Mechanism of Action II: Multi-Targeted Receptor Tyrosine Kinase (RTK) Inhibition

Biological Context

Receptor Tyrosine Kinases (RTKs), particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR), are primary drivers of tumor angiogenesis[5]. Abnormal activation of VEGFR-2 leads to the proliferation of vascular endothelial cells, supplying tumors with the necessary nutrients for metastasis[6].

The Pharmacological Intervention

By converting the malonate-derived ketone into thienopyrimidine ureas , researchers have developed potent, multi-targeted RTK inhibitors[2],[5].

Causality in Design: The thienopyrimidine core mimics the adenine ring of ATP. It competitively binds to the highly conserved hinge region of the VEGFR-2 kinase domain[5]. The urea moiety accesses a deep, hydrophobic back-pocket adjacent to the ATP binding site, locking the kinase in an "inactive" conformation[5]. Derivatives synthesized from the 3-methoxy-4-nitro precursor show remarkable sub-micromolar IC50 values against VEGFR-2[6].

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) Receptor Tyrosine Kinase VEGF->VEGFR2 Activation ATP ATP Binding (Hinge Region) VEGFR2->ATP Kinase Domain Phospho Receptor Phosphorylation ATP->Phospho Catalysis Angiogenesis Endothelial Proliferation (Angiogenesis) Phospho->Angiogenesis Signaling Cascade Inhibitor Thienopyrimidine Ureas (ATP-Competitive Inhibitor) Inhibitor->ATP Competitive Blockade

Caption: ATP-competitive blockade of the VEGFR-2 signaling cascade by thienopyrimidine ureas.

Protocol: VEGFR-2 Kinase Inhibition & HUVEC Proliferation Assay

To validate the anti-angiogenic properties of thienopyrimidine ureas, an in vitro proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is standard[6].

  • Cell Preparation: Seed HUVECs in a 96-well plate and starve in a low-serum medium for 24 hours to synchronize the cell cycle.

  • Stimulation: Stimulate the cells with VEGF (50 ng/mL) to trigger VEGFR-2 phosphorylation.

  • Inhibitor Treatment: Treat cells with the thienopyrimidine urea derivative (0.5–1 µM)[6].

  • Proliferation Measurement: Add Bromodeoxyuridine (BrdU) for 12 hours. Measure BrdU incorporation via ELISA to quantify DNA synthesis.

  • Self-Validating Control (Critical): Run the exact same assay in parallel using a non-endothelial cell line (e.g., dermal fibroblasts) that lacks high VEGFR-2 expression. Causality: If the compound is a specific VEGFR-2 inhibitor, it will severely stunt HUVEC proliferation while leaving the fibroblasts relatively unaffected. If both cell lines die equally, the compound is merely a general cytotoxin, not a targeted kinase inhibitor.

Quantitative Data Summaries

The pharmacological versatility of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate derivatives is best illustrated by their target affinities across different structural classes.

Derivative ClassSynthesized FromPrimary TargetIC50 RangePrimary Indication
Imidazole / Benzofuran 1-(3-Methoxy-4-nitrophenyl)ethanone15-Lipoxygenase (15-LOX)16 µM to <100 nMAnti-inflammatory, Oncology[3],[7]
Thienopyrimidine Ureas 1-(3-Methoxy-4-nitrophenyl)ethanoneVEGFR-2 (KDR)150 – 199 nMAnti-angiogenesis, Solid Tumors[6]
Thienopyrimidines 1-(3-Methoxy-4-nitrophenyl)ethanoneFLT3 Kinase32.4 – 40.5 µMLeukemia, Oncology[8]
Thienopyrimidine Thiosemicarbazides 1-(3-Methoxy-4-nitrophenyl)ethanoneCytotoxicity (PC-3, HCT-116)3.3 – 7.3 µMProstate and Colon Cancer[9]

References

  • ResearchGate - Discovery of selective imidazole-based inhibitors of mammalian 15-lipoxygenase: Highly potent against human enzyme within a cellular environment. Available at:[Link][1],[3]

  • ACS Publications - Thienopyrimidine Ureas as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Available at: [Link][2],[5]

  • ACS Publications - Discovery of Potent and Selective Inhibitors of Human Reticulocyte 15-Lipoxygenase-1. Available at: [Link][7]

  • SciSpace - 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors: synthesis, biological evaluation, and molecular modelling studies. Available at: [Link][6]

  • NIH / PMC - Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors. Available at:[Link][8]

  • SCIRP - Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Available at:[Link][9]

  • NIH / PMC - Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties. Available at:[Link][4]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Executive Summary Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5) is a highly functionalized arylmalonate intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5) is a highly functionalized arylmalonate intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of chiral arylaliphatic acids[1]. Understanding its thermodynamic stability is critical for optimizing synthetic scale-up, preventing premature decarboxylation, and ensuring high-yield biocatalytic conversions. This whitepaper provides an in-depth technical analysis of the structural thermodynamics, thermal degradation pathways, and self-validating experimental methodologies required to profile this compound.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of the malonate core is governed by a delicate balance between the steric bulk of the diethyl ester moieties and the profound electronic push-pull effects of the aromatic substituents.

The α -proton of the malonate is highly acidic, and the thermodynamic stability of the resulting carbanion is directly proportional to the Hammett constant ( σp​ ) of the para-nitro group[2]. The strong electron-withdrawing nature of the nitro group ( σp​≈0.78 ) facilitates the delocalization of the negative charge through the extended π -system. This significantly lowers the activation energy ( ΔG‡ ) for deprotonation, stabilizing the intermediate radical or carbanion[2].

Conversely, the 3-methoxy group exerts a competing electron-donating resonance effect. However, due to its meta-position relative to the malonate core, its primary influence is an inductive electron-withdrawing effect, which synergistically stabilizes the α -carbanion alongside the nitro group.

Table 1: Substituent Effects on Arylmalonate Thermodynamic Parameters
SubstituentPositionHammett Constant ( σ )Electronic EffectImpact on α -Carbanion Stability
Nitro ( −NO2​ )Para (4-)+0.78Strong EWG (Resonance & Inductive)High Stabilization (Decreases ΔG‡ )
Methoxy ( −OCH3​ )Meta (3-)+0.12Mild EWG (Inductive dominant)Moderate Stabilization
Diethyl MalonateOrtho (2-)N/ASteric HindranceDestabilizes ground state via steric clash

Thermal Degradation: The Krapcho Decarboxylation Pathway

Arylmalonates are thermodynamically susceptible to dealkoxycarbonylation, most notably via the Krapcho decarboxylation[3]. When exposed to polar aprotic solvents (e.g., DMSO) and halide salts at elevated temperatures ( ≈150∘C ), Diethyl 2-(3-methoxy-4-nitrophenyl)malonate undergoes a formal loss of one ester group.

Causality of Thermodynamic Driving Forces: The reaction is fundamentally entropy-driven ( ΔS>0 ). The process initiates with an SN​2 nucleophilic attack by a halide (e.g., Cl− ) on the ethyl group of the ester, generating ethyl chloride gas and a mono-carboxylate anion[4]. The subsequent decarboxylation releases CO2​ gas. According to Le Chatelier's principle, the irreversible evolution of these two gases shifts the thermodynamic equilibrium entirely toward the product, forming a highly stable, resonance-stabilized carbanion before final protonation[3]. The use of DMSO is critical; as a polar aprotic solvent, it leaves the nucleophilic halide unsolvated and highly reactive, lowering the enthalpic barrier of the initial SN​2 attack.

G A Diethyl 2-(3-methoxy- 4-nitrophenyl)malonate B Nucleophilic Attack (Cl- in DMSO) A->B C Mono-carboxylate Anion + EtCl (g) B->C D Decarboxylation (CO2 release) C->D E Resonance-Stabilized Carbanion D->E F Protonation (H2O) E->F G Ethyl 2-(3-methoxy- 4-nitrophenyl)acetate F->G

Caption: Thermodynamic pathway of Krapcho decarboxylation highlighting entropy-driven gas release.

Biocatalytic Processing and Active-Site Thermodynamics

In modern green synthesis, arylmalonates serve as prime substrates for Arylmalonate Decarboxylase (AMDase), a cofactor-free enzyme that catalyzes asymmetric decarboxylation to yield enantiopure arylpropionates[5].

The thermodynamic stability of the substrate within the enzyme's active site dictates the catalytic efficiency. Recent computational and structural studies demonstrate that ground-state destabilization , driven by active-site hydrophobicity, controls both selectivity and reaction thermodynamics[6]. The hydrophobic pocket of AMDase forces the highly polar malonate into a high-energy, sterically strained conformation. This ground-state destabilization effectively lowers the activation barrier ( ΔG‡ ) required for C-C bond cleavage.

However, free AMDase exhibits poor thermodynamic process stability (half-life 1.2 hours at operating temperatures). To maintain a self-sustaining catalytic system, the enzyme must be immobilized (e.g., on amino C2 acrylate carriers), which restricts unfolding pathways and improves operational thermodynamic stability by up to 158-fold[5].

Experimental Workflows for Stability Profiling

To accurately quantify the thermodynamic stability of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate, researchers must employ self-validating experimental systems. The following protocols utilize orthogonal validation to ensure data integrity.

Workflow Step1 Sample Preparation Standardized API Solutions Step2 Thermal Analysis (TGA / DSC) Step1->Step2 Step3 Hydrolytic Stress (pH 2.0 - 10.0 Buffers) Step1->Step3 Step6 Thermodynamic Parameter Extraction (Ea, ΔG, ΔH) Step2->Step6 Step4 Kinetic Sampling Time-course aliquots Step3->Step4 Step5 HPLC-UV/MS Quantification Internal Standard Normalization Step4->Step5 Step5->Step6

Caption: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Protocol A: Thermal Stability Profiling (TGA/DSC)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) identify the exact enthalpic transitions ( ΔH ) and onset temperatures of decarboxylation.

  • Calibration: Calibrate the DSC/TGA instrument using an Indium standard to ensure accurate heat flow and temperature readings.

  • Sample Loading: Accurately weigh 5.0 ± 0.1 mg of the malonate into an aluminum crucible. Self-Validation: Run an empty crucible concurrently as a baseline subtraction control.

  • Thermal Ramp: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Extraction: Calculate the activation energy ( Ea​ ) of the decarboxylation event using the Kissinger equation based on the exothermic peak shift across multiple heating rates (e.g., 5, 10, and 20°C/min).

Protocol B: Hydrolytic Degradation Kinetics (HPLC-UV)

Causality: Malonate esters are susceptible to base-catalyzed hydrolysis. Tracking degradation over time allows for the calculation of the Gibbs free energy of activation ( ΔG‡ ).

  • Buffer Preparation: Prepare aqueous buffer solutions at pH 2.0, 7.4, and 10.0.

  • Spiking: Dissolve the compound in acetonitrile (stock) and spike into the buffers to achieve a final concentration of 100 µg/mL. Add Diethyl phthalate (10 µg/mL) as an internal standard (IS). Self-Validation: The IS corrects for any solvent evaporation or injection volume errors during the time-course.

  • Incubation & Sampling: Incubate the solutions at 40°C. Withdraw 100 µL aliquots at t=0,1,2,4,8,and 24 hours. Quench the pH 10.0 samples immediately with 10 µL of 1M HCl to halt base-catalyzed hydrolysis.

  • Quantification: Analyze via HPLC-UV (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA, detection at 254 nm). Plot ln(Ct​/C0​) vs. time to extract the pseudo-first-order rate constant ( kobs​ ).

References

  • "Krapcho decarboxylation - Wikipedia", wikipedia.org, [Link]

  • "Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters", semanticscholar.org,[Link]

  • "A rational design strategy of radical-type mechanophores with thermal tolerance", nih.gov,[Link]

  • "Ground-State Destabilization by Active-Site Hydrophobicity Controls the Selectivity of a Cofactor-Free Decarboxylase", acs.org,[Link]

  • "Improvement of the Process Stability of Arylmalonate Decarboxylase by Immobilization for Biocatalytic Profen Synthesis", nih.gov,[Link]

Sources

Foundational

Literature review on Diethyl 2-(3-methoxy-4-nitrophenyl)malonate synthesis

An In-Depth Technical Guide: Synthesis and Mechanistic Evaluation of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate Introduction & Pharmaceutical Significance Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS 1374575-51-5) i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Synthesis and Mechanistic Evaluation of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Introduction & Pharmaceutical Significance

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS 1374575-51-5) is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry and drug development. Its unique structural motif—a malonate ester paired with an ortho-methoxy-nitrobenzene framework—makes it a prime precursor for the construction of complex heterocyclic scaffolds, including functionalized indoles, quinolines, and piperazine-containing derivatives[1]. These downstream architectures are foundational to the development of targeted therapeutics, such as anaplastic lymphoma kinase (ALK) inhibitors[2], mutant-selective epidermal growth factor receptor (EGFR) inhibitors[3], and allosteric modulators of mammalian 15-lipoxygenase (ALOX15)[4].

Retrosynthetic Analysis & Mechanistic Grounding

The most efficient, scalable, and thermodynamically favorable route to synthesize diethyl 2-(3-methoxy-4-nitrophenyl)malonate is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the reaction between diethyl malonate and 4-fluoro-2-methoxy-1-nitrobenzene.

Causality of Reagent Selection:

  • Electrophile Selection: The choice of 4-fluoro-2-methoxy-1-nitrobenzene over its chloro- or bromo-analog is dictated by the kinetics of the SNAr mechanism. In SNAr, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form the Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C–F bond, significantly lowering the activation energy for this critical step[5].

  • Solvent and Base Dynamics: Potassium carbonate (K2CO3) in N,N-Dimethylformamide (DMF) provides an optimal environment. DMF, a polar aprotic solvent, effectively solvates the potassium cation but leaves the malonate carbanion relatively unsolvated. This "naked" carbanion exhibits enhanced nucleophilicity, driving the reaction forward at elevated temperatures without the need for transition-metal catalysts.

SNAr_Mechanism Base Base (K2CO3) Deprotonation Carbanion Malonate Carbanion (Active Nucleophile) Base->Carbanion Abstracts alpha-proton Malonate Diethyl Malonate (Nucleophile Precursor) Malonate->Carbanion Meisenheimer Meisenheimer Complex (Resonance Stabilized) Carbanion->Meisenheimer Nucleophilic Attack at C4 Substrate 4-Fluoro-2-methoxy-1-nitrobenzene (Electrophile) Substrate->Meisenheimer Product Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (Target Product) Meisenheimer->Product Fluoride Elimination

Figure 1: SNAr mechanism for Diethyl 2-(3-methoxy-4-nitrophenyl)malonate synthesis.

Quantitative Data: Reaction Stoichiometry

To ensure complete conversion while minimizing the formation of bis-alkylation byproducts, a slight excess of the malonate nucleophile and a significant excess of the base are employed.

Reagent / MaterialRoleEquivalentsAmount (100 mmol Scale)Molar Mass ( g/mol )
4-Fluoro-2-methoxy-1-nitrobenzeneElectrophile1.0 eq17.11 g171.13
Diethyl malonateNucleophile precursor1.2 eq19.22 g160.17
Potassium carbonate (K2CO3)Base2.5 eq34.55 g138.21
N,N-Dimethylformamide (DMF)SolventN/A150 mL73.09

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) and thermodynamic rationale at each stage to ensure high fidelity and reproducibility.

Step 1: Carbanion Generation

  • Action: In an oven-dried, nitrogen-flushed 500 mL round-bottom flask, suspend 34.55 g of anhydrous K2CO3 in 150 mL of anhydrous DMF. Add 19.22 g of diethyl malonate dropwise via an addition funnel at 25 °C.

  • Causality & Validation: The dropwise addition prevents localized exothermic spikes. Stirring for 30 minutes ensures complete deprotonation, visually validated by the formation of a slightly opaque, pale-yellow suspension indicative of the active carbanion.

Step 2: Electrophilic Aromatic Substitution

  • Action: Add 17.11 g of 4-fluoro-2-methoxy-1-nitrobenzene portion-wise to the reaction mixture. Equip the flask with a reflux condenser and heat the system to 85–90 °C using a thermostated oil bath.

  • Causality & Validation: Heating provides the necessary activation energy to form the Meisenheimer complex. The reaction progress is a self-validating loop monitored via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1 v/v) mobile phase. The reaction is deemed complete when the high-Rf spot of the fluorobenzene is fully consumed (typically 4–6 hours).

Step 3: Quenching and Phase Separation

  • Action: Cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold 1M HCl under vigorous stirring. Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL).

  • Causality & Validation: The acidic quench serves a dual purpose: it neutralizes excess K2CO3 and protonates any unreacted malonate enolate, preventing downstream side reactions. The phase separation isolates the organic product from the aqueous inorganic salts.

Step 4: Purification and Analytical Verification

  • Action: Wash the combined organic layers with saturated aqueous NaCl (brine) (5 x 100 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Causality & Validation: Extensive brine washing is critical to partition and remove residual DMF from the organic phase. The final product purity is validated via 1H-NMR spectroscopy; the diagnostic signature is the appearance of the malonate alpha-proton as a distinct singlet near 4.6–4.8 ppm, confirming successful C–C bond formation.

Downstream Applications in Drug Development

Once synthesized, diethyl 2-(3-methoxy-4-nitrophenyl)malonate serves as a critical branching point in medicinal chemistry. The nitro group can be catalytically reduced (e.g., using Pd/C and H2) to an aniline, which subsequently undergoes intramolecular cyclization with the malonate ester to form functionalized indoles or quinolines[1]. These scaffolds are integral to the pharmacophores of modern kinase inhibitors and allosteric enzyme modulators[2],[4].

Downstream_Applications Target Diethyl 2-(3-methoxy-4-nitrophenyl)malonate Reduction Nitro Reduction (Pd/C, H2) Target->Reduction Aniline Aniline Intermediate Reduction->Aniline Cyclization Cyclization Aniline->Cyclization Indoles Indole Derivatives (ALOX15 Inhibitors) Cyclization->Indoles Quinolines Quinoline Derivatives (ALK/EGFR Inhibitors) Cyclization->Quinolines

Figure 2: Downstream synthetic applications of the malonate intermediate in drug development.

References

  • US20120028924A1 - Chemical compounds Google Patents URL
  • Exploring allosteric properties of mammalian ALOX15: octyl (N-(4-(benzofuran-2-yl)-2-methoxyphenyl)sulfamoyl)
  • INHIBITORS OF THE RENAL OUTER MEDULLARY POTASSIUM CHANNEL - EP 2632464 B1 European Patent Office / Googleapis URL
  • PMC (PubMed Central)
  • MUTANT-SELECTIVE EGFR INHIBITORS AND USES THEREOF - EP 2637502 B1 European Patent Office / Googleapis URL

Sources

Exploratory

Physical Characterization of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate: A Comprehensive Analytical Guide

Strategic Context & Introduction Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5) is a highly functionalized organic building block of significant interest in medicinal chemistry and active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Introduction

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5) is a highly functionalized organic building block of significant interest in medicinal chemistry and active pharmaceutical ingredient (API) development. Structurally, it features an electron-deficient aromatic system—driven by a strongly electron-withdrawing nitro group and an electron-donating methoxy group—coupled to a highly reactive diethyl malonate moiety.

This specific substitution pattern makes it an ideal precursor for the synthesis of complex heterocycles, such as functionalized indoles, oxindoles, and targeted phosphodiesterase 4 (PDE4) inhibitors. Because batch-to-batch reproducibility is paramount in drug development, establishing a rigorous, self-validating physical characterization workflow is critical. This guide details the causality behind the analytical techniques used to confirm the structural integrity, purity, and thermal stability of this compound.

Physicochemical Properties Summary

Before initiating instrumental analysis, establishing the baseline physicochemical parameters is essential for guiding solvent selection and thermal boundaries[1].

PropertyValue / Description
Chemical Name Diethyl 2-(3-methoxy-4-nitrophenyl)malonate
CAS Registry Number 1374575-51-5
Molecular Formula C₁₄H₁₇NO₇
Molecular Weight 311.29 g/mol
Appearance Solid (typically pale yellow to off-white powder)
Solubility Soluble in Chloroform (CDCl₃), DMSO, Ethyl Acetate; Insoluble in Water
Structural Features Nitroaromatic ring, aryl ether, bis-ester (malonate)

Analytical Characterization Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for validating the carbon framework and proton environments of the molecule. We rely on high-field ¹H and ¹³C NMR to confirm the regiochemistry of the aromatic substitutions[2].

  • Causality of Chemical Shifts:

    • Aromatic Region: The nitro group at the C4 position exerts a powerful electron-withdrawing effect (both inductive and resonance), which heavily deshields the ortho proton (H-5), pushing its signal downfield (~7.8 ppm, doublet). Conversely, the methoxy group at C3 donates electron density via resonance, slightly shielding the adjacent H-2 proton (~7.2 ppm).

    • Aliphatic Region: The malonate methine (CH) proton is uniquely situated. Flanked by two electron-withdrawing ester carbonyls and an electron-deficient nitrophenyl ring, it is highly deshielded, appearing as a distinct singlet around 4.6–4.8 ppm. The ethyl esters exhibit classic first-order coupling: a multiplet/quartet at ~4.2 ppm (CH₂) and a triplet at ~1.2 ppm (CH₃).

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

FTIR is utilized to confirm the presence of key functional groups. We specifically employ the Attenuated Total Reflection (ATR) mode rather than traditional KBr transmission pellets.

  • Causality for ATR Selection: ATR requires minimal sample preparation, is non-destructive, and eliminates the hygroscopic moisture artifacts commonly introduced by KBr, which can obscure critical spectral regions[3].

  • Diagnostic Vibrational Modes: The spectrum is dominated by the symmetric and asymmetric stretching of the nitro (-NO₂) group at ~1350 cm⁻¹ and ~1520 cm⁻¹, respectively. The diethyl malonate moiety presents a strong, sharp carbonyl (C=O) stretch at ~1730 cm⁻¹, while the aryl ether (C-O-C) stretch is visible around 1250 cm⁻¹.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point, assess crystalline purity, and evaluate thermal stability.

  • Causality of Thermal Parameters: Nitroaromatic compounds possess high energy density and can undergo exothermic decomposition at elevated temperatures. Therefore, a controlled heating rate of 10 °C/min under a nitrogen purge is used to separate the endothermic melting transition from potential exothermic degradation events, ensuring accurate thermal hazard evaluation[4].

Workflow Start Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (Sample Prep) NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS Mass Spectrometry (ESI-LC-MS) Start->MS IR FT-IR Spectroscopy (ATR Mode) Start->IR Thermal Thermal Analysis (DSC / TGA) Start->Thermal Data Data Integration & Structural Validation NMR->Data MS->Data IR->Data Thermal->Data

Caption: Multimodal analytical workflow for the structural validation of the malonate derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS)

To validate the molecular weight and structural connectivity, positive electrospray ionization (ESI+) LC-MS is utilized. The parent ion [M+H]⁺ is expected at m/z 312.1. The fragmentation pattern is highly diagnostic: the initial loss of an ethoxy group/ethanol from the ester is followed by decarboxylation, a classic fragmentation pathway for malonate derivatives.

Fragmentation Parent Parent Ion[M+H]+ m/z 312.1 Frag1 Loss of EtOH (-46 Da) m/z 266.1 Parent->Frag1 Ester cleavage Frag2 Loss of CO2 (-44 Da) m/z 222.1 Frag1->Frag2 Decarboxylation Frag3 Nitro Reduction/Loss m/z 176.1 Frag2->Frag3 Nitro loss

Caption: Predictive ESI+ mass spectrometry fragmentation pathway for the target compound.

Step-by-Step Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation & Acquisition
  • Solvent Selection: Select deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard. If the sample exhibits poor solubility, switch to DMSO-d₆.

  • Sample Dissolution: Weigh exactly 15.0 mg of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate into a clean glass vial. Add 0.6 mL of the selected deuterated solvent.

  • Homogenization: Sonicate the vial for 60 seconds at room temperature to ensure complete dissolution. The solution must be optically clear to prevent magnetic field inhomogeneities.

  • Transfer: Transfer the solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.

  • Acquisition: Load the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe, lock the solvent signal, and shim the magnet. Acquire the ¹H spectrum (typically 16 scans) and the ¹³C spectrum (typically 512–1024 scans)[2].

Protocol B: ATR-FTIR Spectral Acquisition
  • Instrument Preparation: Clean the diamond ATR crystal using a lint-free wipe moistened with isopropanol. Allow the solvent to evaporate completely.

  • Background Scan: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Loading: Place approximately 2–5 mg of the solid powder directly onto the center of the ATR crystal[3].

  • Compression: Lower the pressure anvil until the torque slips (ensuring optimal and reproducible optical contact between the sample and the evanescent wave).

  • Data Collection: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 cm⁻¹ to 400 cm⁻¹.

  • Post-Processing: Apply an ATR correction algorithm to account for the depth of penetration variations across the wavelength spectrum.

Protocol C: Differential Scanning Calorimetry (DSC)
  • Crucible Preparation: Accurately weigh 3.0 to 5.0 mg of the sample into a standard aluminum DSC pan. Seal the pan with a pierced lid to allow for the release of volatile degradation products[4].

  • Purge Gas: Ensure the DSC cell is purged with high-purity Nitrogen (N₂) at a constant flow rate of 50 mL/min to prevent oxidative degradation during the melt.

  • Thermal Program: Equilibrate the sample at 25 °C for 3 minutes. Initiate a linear heating ramp at 10 °C/min up to 250 °C.

  • Safety Note: Do not exceed 300 °C unless prior Thermogravimetric Analysis (TGA) has confirmed the absence of violent exothermic decomposition associated with the nitroaromatic moiety.

  • Analysis: Integrate the endothermic peak to determine the onset temperature (melting point) and the enthalpy of fusion (ΔH).

References

  • American Chemical Society (ACS) Publications Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation URL:[Link]

  • Bruker Optics Attenuated Total Reflectance (ATR) - Advantages for FT-IR Spectroscopy URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5) Introduction and Strategic Rationale Diethyl 2-(3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5)

Introduction and Strategic Rationale

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is a highly versatile, sterically congested building block utilized in the synthesis of complex pharmaceutical frameworks, including functionalized indoles, oxindoles, and unnatural amino acid derivatives. Malonate esters are foundational reagents for carbon-carbon bond formation[1].

The most efficient and scalable synthetic route to this compound relies on a Nucleophilic Aromatic Substitution (SNAr) . By exploiting the strong electron-withdrawing nature of a nitro group, an activated aryl halide—specifically 4-fluoro-2-methoxy-1-nitrobenzene—can be efficiently coupled with the enolate of diethyl malonate. The nitro group, positioned para to the leaving fluorine atom, perfectly stabilizes the intermediate Meisenheimer complex, driving the reaction forward with high regioselectivity and yield[2].

Mechanistic Causality
  • Base Selection (NaH): Sodium hydride is selected over weaker bases (like K2CO3) to ensure rapid, quantitative, and irreversible deprotonation of diethyl malonate (pKa ~13-14). This prevents unreacted base from competing as a nucleophile and degrading the aryl fluoride.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that excellently solvates the sodium cation, leaving the malonate enolate "naked" and highly nucleophilic, which significantly accelerates the SNAr pathway.

  • Leaving Group (Fluoride): While SN2 reactions favor heavier halogens (I > Br > Cl > F), SNAr reactions are accelerated by highly electronegative leaving groups (F > Cl > Br > I) because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.

Experimental Workflow

SynthesisWorkflow A 1. Enolate Generation Diethyl Malonate + NaH (0 °C, DMF) B 2. S_N_Ar Reaction Add Aryl Fluoride (25-60 °C, 4h) A->B C 3. Reaction Quench Sat. NH4Cl (aq) (pH Control) B->C D 4. Phase Extraction EtOAc / Brine Wash (Desalting) C->D E 5. Purification Silica Gel Chromatography (Hexanes/EtOAc) D->E F Target Compound CAS: 1374575-51-5 E->F

Caption: Step-by-step logical workflow for the SNAr synthesis of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 50 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
4-Fluoro-2-methoxy-1-nitrobenzene Electrophile171.131.008.56 g (50.0 mmol)
Diethyl malonate [3]Nucleophile Precursor160.171.108.81 g (55.0 mmol)
Sodium hydride (60% in mineral oil) Base24.001.202.40 g (60.0 mmol)
N,N-Dimethylformamide (Anhydrous) Solvent73.09-100 mL
Ammonium chloride (Sat. Aq.) Quenching Agent53.49Excess100 mL
Ethyl Acetate (EtOAc) Extraction Solvent88.11-300 mL

Step-by-Step Laboratory Protocol

Phase 1: Enolate Generation (Self-Validating Step)
  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a temperature probe.

  • Base Suspension: Add 2.40 g of NaH (60% dispersion in mineral oil) to the flask. Wash the NaH with anhydrous hexanes (2 × 20 mL) under nitrogen to remove the mineral oil, decanting the hexanes carefully via syringe.

  • Solvent Addition: Suspend the washed NaH in 50 mL of anhydrous DMF and cool the suspension to 0–5 °C using an ice-water bath.

  • Nucleophile Addition: Place 8.81 g of diethyl malonate in the addition funnel, diluted with 10 mL of anhydrous DMF. Add this solution dropwise over 30 minutes.

    • Causality & Validation: The dropwise addition controls the exothermic deprotonation. The immediate evolution of hydrogen gas (H2) bubbling serves as a self-validating visual indicator that the NaH is active and the enolate is successfully forming.

  • Maturation: Stir the reaction mixture at room temperature for 30 minutes until gas evolution ceases, yielding a clear, slightly yellow enolate solution.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)
  • Electrophile Addition: Re-cool the reaction vessel to 0 °C. Dissolve 8.56 g of 4-fluoro-2-methoxy-1-nitrobenzene in 40 mL of anhydrous DMF. Add this solution dropwise to the enolate mixture over 20 minutes[2].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Depending on the exact steric hindrance, heating to 50–60 °C for 3 to 4 hours may be required to drive the reaction to completion.

    • Validation: Monitor the reaction via TLC (Hexanes:EtOAc, 3:1). The consumption of the starting aryl fluoride (UV active) and the appearance of a new, lower Rf spot indicates successful conversion. The reaction mixture will typically turn a deep red/purple hue due to the transient Meisenheimer complex.

Phase 3: Quench and Extraction
  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by slowly adding 100 mL of saturated aqueous NH4Cl.

    • Causality: NH4Cl is a mild acid (pH ~5.5) that neutralizes any remaining base without risking the hydrolysis of the delicate diethyl ester groups, which could occur if strong acids (like HCl) were used.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Washing: Combine the organic layers and wash extensively with distilled water (3 × 100 mL) to remove the DMF, followed by a final wash with saturated brine (100 mL) to remove residual water.

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification and Isolation
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1).

  • Concentration: Pool the fractions containing the pure product (identified via TLC) and concentrate under vacuum to afford Diethyl 2-(3-methoxy-4-nitrophenyl)malonate as a viscous oil or crystalline solid.

References

  • Diethyl malonate - Wikipedia. General properties, reactions, and applications of diethyl malonate in organic synthesis. Available at: [Link]

  • Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III - PrepChem.com. Methodological precedent for the SNAr reaction of fluoronitrobenzenes with malonate derivatives in DMF. Available at: [Link]

Sources

Application

Application Note: Diethyl 2-(3-Methoxy-4-nitrophenyl)malonate in Advanced Organic Synthesis &amp; Drug Discovery

Executive Summary Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS 1374575-51-5) is a highly versatile, multifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS 1374575-51-5) is a highly versatile, multifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), targeted protein degraders (PROTACs), and bioisosteric analogs. This application note details the structural logic, mechanistic causality, and validated protocols for utilizing this compound. By exploiting the ambident reactivity of the malonate ester and the tunable electronic properties of the substituted phenyl ring, chemists can efficiently access critical intermediates such as 2-(3-methoxy-4-nitrophenyl)acetic acid [1] and 4-amino-3-methoxyphenylacetic acid [2].

Structural Logic and Reactivity Profile

The synthetic utility of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate stems from the synergistic relationship between its three primary functional groups. Understanding this causality is essential for designing successful reaction conditions.

  • The Diethyl Malonate Moiety: Acts as a masked acetic acid derivative. The highly acidic benzylic proton ( pKa​≈13 ) allows for facile alkylation, while the dual ester groups undergo controlled saponification and thermal decarboxylation.

  • The 4-Nitro Group: Serves a dual purpose. Synthetically, it is a robust precursor to primary anilines via catalytic hydrogenation. Electronically, it strongly withdraws electron density, activating the ring for downstream cross-coupling or cyclization.

  • The 3-Methoxy Group: Provides critical steric and electronic tuning. In medicinal chemistry, this methoxy group acts as a vital hydrogen-bond acceptor. For example, in the design of Checkpoint Kinase 1 (Chk1) inhibitors, X-ray crystallography has revealed that the methoxy oxygen forms a crucial hydrogen bond with the Lys38 residue of the kinase hinge region[3].

SAR_Logic Core Diethyl 2-(3-methoxy-4-nitrophenyl)malonate Multifunctional Building Block Nitro 4-Nitro Group • Electron-withdrawing • Reducible to Amine • Directs Electrophilicity Core->Nitro Position 4 Methoxy 3-Methoxy Group • Steric tuning • H-bond Acceptor (e.g. Lys38) • Enhances Solubility Core->Methoxy Position 3 Malonate Diethyl Malonate Moiety • Ambident Electrophile • C-H Acidity (pKa ~13) • Decarboxylative potential Core->Malonate Position 1 (Benzylic)

Figure 1: Structure-Reactivity Relationship of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate.

Core Application: Synthesis of Homovanillic Acid Bioisosteres

A primary application of this compound is its conversion into 4-amino-3-methoxyphenylacetic acid [2]. This specific molecule is utilized as a bioisostere for homovanillic acid, where the 4-OH group is replaced by a 4- NH2​ group. This interchange is heavily utilized in the synthesis of novel capsaicinoid derivatives to modulate target affinity and metabolic stability[4]. Furthermore, these functionalized acetic acids are critical linkers in the design of Von Hippel-Lindau (VHL) E3 ubiquitin ligase binding moieties for IRAK1 targeted protein degradation[5].

Mechanistic Causality in Route Design

Directly synthesizing 4-amino-3-methoxyphenylacetic acid via benzylic halogenation and cyanation is hazardous (requiring toxic cyanides) and often low-yielding due to the electron-rich nature of the final amine. The malonate route bypasses this by utilizing safe, scalable hydrolysis and decarboxylation, followed by a mild reduction.

Crucially, the saponification step must be performed with mild bases (e.g., LiOH ) at room temperature. The 3-methoxy group is situated ortho to the strongly electron-withdrawing 4-nitro group, making it susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Using harsh conditions (e.g., boiling NaOH ) risks displacing the methoxy group with a hydroxyl group.

SyntheticPathway SM Diethyl 2-(3-methoxy- 4-nitrophenyl)malonate CAS 1374575-51-5 MalonicAcid 2-(3-Methoxy-4-nitrophenyl) malonic acid SM->MalonicAcid Basic Hydrolysis (LiOH, THF/H2O) Heterocycles Heterocyclic Scaffolds (e.g., Pyrimidinediones) SM->Heterocycles Cyclocondensation (Amidines/Ureas) AceticAcid 2-(3-Methoxy-4-nitrophenyl) acetic acid CAS 5803-22-5 MalonicAcid->AceticAcid Thermal Decarboxylation (130 °C, -CO2) AminoAcid 4-Amino-3-methoxyphenyl acetic acid CAS 230648-62-1 AceticAcid->AminoAcid Catalytic Hydrogenation (H2, Pd/C, MeOH) Capsaicinoids Bioisosteric Capsaicinoids AminoAcid->Capsaicinoids Amide Coupling KinaseInhib Kinase Inhibitors (Chk1, IRAK1, RTKs) Heterocycles->KinaseInhib Scaffold Decoration

Figure 2: Synthetic workflow from the malonate building block to advanced pharmaceutical scaffolds.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative metrics for the three-step conversion to the bioisosteric acetic acid.

TransformationReagents & SolventsTemp / TimeExpected YieldKey Quality Control (QC) Metric
1. Saponification LiOH⋅H2​O (3.0 eq), THF/ H2​O (1:1)20 °C / 4 h>95%TLC (UV 254 nm): Complete disappearance of Rf​ 0.6 spot (Hex/EtOAc 7:3).
2. Decarboxylation Neat (or Toluene as solvent)130 °C / 2 h85–90%Visual: Cessation of CO2​ bubbling. LC-MS: [M−H]− 210.
3. Nitro Reduction H2​ (1 atm), 10% Pd/C (0.1 eq), MeOH20 °C / 6 h>90%Color shift (yellow colorless); Ninhydrin stain positive (purple).

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-(3-Methoxy-4-nitrophenyl)acetic acid[1]

Objective: Mild ester hydrolysis followed by thermal decarboxylation.

  • Hydrolysis: Dissolve Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (10.0 g, 32.1 mmol) in a 1:1 mixture of THF and distilled water (100 mL).

  • Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 4.04 g, 96.3 mmol) in a single portion. Stir vigorously at room temperature.

  • Self-Validation Check 1: As the reaction proceeds, the biphasic mixture will homogenize as the water-soluble dilithium dicarboxylate salt forms. Monitor via TLC until the starting material is consumed.

  • Workup: Remove THF under reduced pressure. Acidify the aqueous layer with 2M HCl to pH 2. Extract the precipitated malonic acid intermediate with Ethyl Acetate ( 3×50 mL), dry over Na2​SO4​ , and concentrate in vacuo.

  • Decarboxylation: Transfer the crude malonic acid to a round-bottom flask equipped with a reflux condenser. Heat the neat solid gradually to 130 °C using an oil bath.

  • Self-Validation Check 2: Vigorous bubbling ( CO2​ evolution) will commence. The reaction is complete when the melt stabilizes and bubbling entirely ceases.

  • Cool to room temperature and recrystallize from Toluene/Hexanes to yield 2-(3-Methoxy-4-nitrophenyl)acetic acid as an off-white solid.

Protocol B: Synthesis of 4-Amino-3-methoxyphenylacetic acid[2]

Objective: Chemoselective reduction of the nitro group without affecting the carboxylic acid.

Causality Note: Dissolving metal reductions (e.g., Fe/HCl or SnCl2​ ) are avoided here. The resulting product is an amphoteric amino acid; aqueous workups required to remove metal salts make isolating the zwitterionic product exceptionally difficult. Catalytic hydrogenation in an organic solvent bypasses this entirely.

  • Setup: Dissolve 2-(3-Methoxy-4-nitrophenyl)acetic acid (5.0 g, 23.7 mmol) in anhydrous Methanol (75 mL) in a hydrogenation flask.

  • Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g) under a blanket of Argon.

  • Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 6 hours.

  • Self-Validation Check 3: The initially yellow solution will gradually turn pale or completely colorless, indicating the consumption of the nitro chromophore. Spot the reaction on TLC and stain with Ninhydrin; a deep purple spot confirms the presence of the primary amine.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional Methanol (20 mL).

  • Concentrate the filtrate under reduced pressure to afford 4-Amino-3-methoxyphenylacetic acid in near quantitative yield.

References

  • Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one-based potent and selective Chk-1 inhibitors - PubMed Source: National Institutes of Health (NIH) URL:[3]

  • 2-(3-Methoxy-4-nitrophenyl)acetic acid | CymitQuimica Source: CymitQuimica URL:[1]

  • 2-(4-amino-3-methoxyphenyl)acetic acid | CymitQuimica Source: CymitQuimica URL:[2]

  • Bioisosterism: Interchange of 4-OH to 4-NH2 in Vanillin or Homovanillin ring of capsaicinoids - Ovid Source: Ovid URL:[4]

  • WO2021018118A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 1 proteins - Google Patents Source: Google Patents URL:[5]

Sources

Method

Application Note: Catalytic Reduction Methods for Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary Diethyl 2-(3-methoxy-4-nitrophenyl)malonat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is a highly valuable synthetic intermediate utilized in the development of complex Active Pharmaceutical Ingredients (APIs), including allosteric lipoxygenase (ALOX15) inhibitors and receptor tyrosine kinase (RTK) modulators. The critical synthetic bottleneck in utilizing this precursor is the reduction of the nitro group to yield Diethyl 2-(4-amino-3-methoxyphenyl)malonate .

Standard catalytic hydrogenation using hydrogen gas and Palladium on Carbon (Pd/C) frequently fails, leading to complex mixtures and severe yield degradation. This application note details the mechanistic causality behind these failures—specifically the unintended cleavage of the adjacent methoxy group—and provides two field-proven, highly chemoselective alternative protocols: Iron-Mediated Béchamp Reduction and Catalytic Transfer Hydrogenation (CTH) .

Mechanistic Insights: The Demethylation Pitfall

In drug development, the chemoselective reduction of a nitro group in the presence of an ortho-methoxy ether is notoriously challenging. When Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is subjected to standard direct hydrogenation (H₂ gas, 10% Pd/C), the reaction yields large amounts of a demethylated side-product, drastically reducing the yield of the target amine to approximately 39% [1].

The Causality of Failure: The failure of standard Pd/C hydrogenation is driven by the spatial proximity (ortho-relationship) of the methoxy group to the nitro group. During the reduction process, the intermediate hydroxylamine and the resulting aniline can strongly coordinate to the palladium surface. This coordination activates the adjacent C–O bond, facilitating unintended catalytic hydrogenolysis (demethylation). Lowering the catalyst loading (e.g., to 5% Pd/C) does not solve the issue; it merely halts the quantitative conversion of the nitro compound [1].

To bypass this, researchers must utilize single-electron transfer (SET) mechanisms or controlled hydrogen-donor systems that do not hyper-activate the aryl ether bond [2].

Comparative Yield Analysis

The following table summarizes the quantitative data across different reduction methodologies applied to the 3-methoxy-4-nitrophenyl pharmacophore.

Reduction MethodReagents / H-DonorCatalystTarget Yield (%)Primary Side ProductScalability Profile
Direct Hydrogenation H₂ Gas (1-3 atm)10% Pd/C~39%Demethylated aminePoor (Complex purification)
Béchamp Reduction Fe powder, aq. HClNone87% None observedExcellent (Industrial standard)
Transfer Hydrogenation Ammonium Formate10% Pd/C>90% Trace unreacted starting materialHigh (Avoids high-pressure H₂)

Reaction Pathway Visualization

To illustrate the chemoselectivity of the available methods, the following workflow diagram maps the divergent pathways of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate reduction.

ReductionPathways Start Diethyl 2-(3-methoxy- 4-nitrophenyl)malonate PdC Direct Hydrogenation (H2, 10% Pd/C) Start->PdC H2 Gas FeHCl Béchamp Reduction (Fe, HCl, MeOH) Start->FeHCl Fe/H+ CTH Transfer Hydrogenation (Pd/C, NH4HCO2) Start->CTH NH4HCO2 SideProduct Demethylated Side-Product (Major Pathway, ~39% Yield) PdC->SideProduct C-O Cleavage Target Diethyl 2-(4-amino- 3-methoxyphenyl)malonate (Target, >85% Yield) PdC->Target Minor Pathway FeHCl->Target Chemoselective CTH->Target Mild H-donor

Fig 1. Divergent reduction pathways of the 3-methoxy-4-nitrophenyl moiety.

Experimental Protocols

The following protocols are engineered as self-validating systems. In-process controls (IPC) via LC-MS are embedded to ensure the integrity of the methoxy group is maintained before proceeding to workup.

Protocol A: Iron-Mediated Béchamp Reduction (Gold Standard)

This method utilizes elemental iron in an acidic medium. The single-electron transfer mechanism is highly specific to the nitro group, completely bypassing the C-O bond cleavage associated with transition metal surfaces [1].

Reagents Required:

  • Diethyl 2-(3-methoxy-4-nitrophenyl)malonate: 1.0 equivalent (eq)

  • Iron powder (fine, 325 mesh): 5.0 eq

  • Concentrated HCl (37%): 2.0 eq

  • Solvent: Methanol / Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (10 mmol) in 40 mL of Methanol in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add 10 mL of distilled water followed by the slow, dropwise addition of concentrated HCl (20 mmol). Caution: Mild exotherm.

  • Reduction: Add the Iron powder (50 mmol) portion-wise over 10 minutes to prevent vigorous frothing.

  • Heating: Heat the suspension to 60 °C and stir vigorously for 3 hours.

  • In-Process Control (IPC): Sample 50 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The target mass [M+H]⁺ for the amine should be dominant, with no [M-14] (demethylation) peaks.

  • Workup: Once complete, cool the mixture to room temperature. Alkalinize the solution to pH 8-9 using saturated aqueous NaHCO₃.

  • Filtration: Filter the resulting iron oxide sludge through a tightly packed pad of Celite. Wash the Celite cake thoroughly with Ethyl Acetate (3 × 30 mL).

  • Extraction: Separate the organic layer from the filtrate. Extract the aqueous layer once more with Ethyl Acetate. Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amine.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

For laboratories seeking to avoid heavy metal waste (Iron sludge), CTH is the optimal alternative. By using ammonium formate, hydrogen is generated in situ at a controlled, steady-state rate. This prevents the palladium surface from becoming saturated with hydrogen, drastically reducing the thermodynamic drive for C-O bond cleavage [2].

Reagents Required:

  • Diethyl 2-(3-methoxy-4-nitrophenyl)malonate: 1.0 eq

  • Ammonium Formate (NH₄HCO₂): 5.0 eq

  • 10% Pd/C (50% wet): 10 wt% relative to substrate

  • Solvent: Anhydrous Methanol

Step-by-Step Methodology:

  • Purging: In a flame-dried flask under an argon atmosphere, dissolve the substrate (10 mmol) in 50 mL of anhydrous Methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C (approx. 300 mg). Note: Always add Pd/C under an inert atmosphere to prevent solvent ignition.

  • Donor Addition: Add Ammonium Formate (50 mmol) in a single portion.

  • Reaction: Stir the mixture at room temperature. The reaction will slowly evolve CO₂ and NH₃ gas. If the reaction stalls, gentle heating to 40 °C can be applied.

  • Monitoring: Monitor via TLC (Petroleum Ether / Ethyl Acetate 7:3). The reaction is typically complete within 2 to 4 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Dichloromethane (50 mL) and Water (50 mL) to remove residual formate salts. Extract, dry the organic layer over Na₂SO₄, and evaporate to yield the target compound.

References

  • Gavrilyuk, V., Cruz, A., Aksenov, V., et al. (2025). Exploring allosteric properties of mammalian ALOX15: octyl (N-(4-(benzofuran-2-yl)-2-methoxyphenyl)sulfamoyl)- and octyl (N-(4-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamates as ALOX inhibitors. RSC Advances, 15(39), 32284-32298. URL:[Link]

  • Jafari, M., et al. (2015). Gd-Complexes of New Arylpiperazinyl Conjugates of DTPA-Bis(amides): Synthesis, Characterization and Magnetic Relaxation Properties. Molecules, 20(5), 7807-7827. URL:[Link]

Application

Reagents for the alkylation of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Application Note: Reagents and Protocols for the Alkylation of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate Introduction & Chemical Context Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5) is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Protocols for the Alkylation of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Introduction & Chemical Context

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5) is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those requiring functionalized α -aryl quaternary carbon centers. While the synthesis of α -aryl malonates has historically relied on transition-metal-catalyzed cross-coupling[1], the subsequent alkylation of these intermediates is a critical C–C bond-forming step.

The alkylation of this specific malonate presents unique mechanistic dynamics. Unlike standard aliphatic malonates, the α -proton in this substrate is flanked not only by two electron-withdrawing ester moieties but also by a highly electron-deficient 3-methoxy-4-nitrophenyl ring, fundamentally altering the reagent selection strategy.

Mechanistic Insights: The Causality of Reagent Selection

In classical malonic ester synthesis, bases such as sodium ethoxide (NaOEt) are employed to generate the nucleophilic enolate, which subsequently undergoes an SN​2 displacement with an alkyl halide[2]. However, the presence of the para-nitro group in our substrate dictates a more refined approach:

  • Enhanced Acidity: The nitro group strongly stabilizes the resulting anion via extended conjugation (forming an aci-nitro resonance structure). This lowers the pKa of the α -proton from ~13 (standard diethyl malonate)[2] to an estimated 8–10.

  • Base Selection Causality: Because the proton is exceptionally acidic, strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) are unnecessary and potentially detrimental. Strong bases can initiate single-electron transfer (SET) pathways, leading to the reduction of the nitroaromatic ring or unwanted dimerization. Therefore, mild, heterogeneous carbonate bases are the reagents of choice.

  • The "Cesium Effect": Cesium carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is the optimal system. The large, highly polarizable Cs+ ion coordinates poorly with the enolate oxygen compared to smaller cations like Na+ . This leaves the enolate highly "naked" and highly nucleophilic, drastically accelerating the SN​2 alkylation step while maintaining mild conditions.

Mechanism SM Diethyl 2-(3-methoxy- 4-nitrophenyl)malonate (Highly Acidic α-Proton) Enolate Aci-Nitro Stabilized Enolate Anion SM->Enolate Mild Base (Cs2CO3) Deprotonation Product Alkylated Malonate (Quaternary Center) Enolate->Product Alkyl Halide (R-X) SN2 Displacement

Mechanistic pathway for the base-mediated enolization and SN2 alkylation.

Reagent Selection Matrix

To guide experimental design, the following table summarizes the quantitative and qualitative performance of various reagent systems for the alkylation of this specific substrate.

Base SystemSolventBase pKa ThresholdExpected YieldMechanistic Rationale & Causality
Cs2​CO3​ DMF~10.385–95% Optimal. The Cesium effect maximizes enolate nucleophilicity; mild nature avoids nitro group reduction.
K2​CO3​ MeCN~10.375–85%Good alternative. Exhibits slower kinetics than Cesium due to tighter ion pairing.
NaOEt EtOH~15.970–80%Traditional approach[2]. Risk of transesterification is mitigated by matching the ethyl ester, but requires reflux.
NaH THF~35.0< 50%Not Recommended. Overkill for this highly acidic proton. High risk of SET to the nitroaromatic ring.

Self-Validating Experimental Protocol

This protocol utilizes the optimal Cs2​CO3​ /DMF system for the alkylation of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate. The methodology is designed to be a self-validating system, providing visual and analytical checkpoints to ensure reaction fidelity[3].

Workflow Step1 1. Enolization Add Cs2CO3 to SM in DMF at RT Step2 2. Alkylation Dropwise addition of Alkyl Halide Step1->Step2 Step3 3. Quench & Extract Sat. NH4Cl / EtOAc (Wash with H2O) Step2->Step3 Step4 4. Purification Flash Column Chromatography Step3->Step4

Step-by-step experimental workflow for the alkylation of the alpha-aryl malonate.
Materials Required:
  • Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (1.0 equiv)

  • Cesium carbonate ( Cs2​CO3​ , anhydrous, 1.5 equiv)

  • Alkylating Agent (e.g., Benzyl bromide or Methyl iodide, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

Step-by-Step Procedure:
  • Enolization (Visual Validation): In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or N2​ ), dissolve the malonate substrate in anhydrous DMF. Add Cs2​CO3​ in one portion at room temperature.

    • Self-Validation Checkpoint: You will observe a rapid and distinct color shift (typically to a deep red or purple). This intense coloration is the physical manifestation of the highly conjugated aci-nitro enolate forming.

  • Alkylation: Stir the enolate mixture for 30 minutes. If using a volatile or highly reactive alkylating agent (like methyl iodide), cool the flask to 0 °C. Add the alkyl halide dropwise via syringe. Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Mechanistic Note: Alkylation occurs via an SN​2 mechanism. Primary, allylic, and benzylic halides react rapidly, while secondary halides may suffer from competing E2 elimination[2].

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The alkylated product will exhibit a higher Rf​ value than the starting material due to the loss of the polar, hydrogen-bond-donating α -proton.

  • Quench and Work-up: Once complete, quench the reaction by pouring the mixture into saturated aqueous ammonium chloride ( NH4​Cl ). Extract the aqueous layer with Ethyl Acetate (3x).

    • Critical Step: Wash the combined organic layers thoroughly with distilled water (at least 5x) to pull the DMF into the aqueous phase, followed by a final brine wash.

  • Drying and Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure dialkylated malonate.

Analytical Characterization

To confirm the success of the alkylation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[3].

  • 1 H NMR Signature: The most definitive proof of alkylation is the complete disappearance of the highly deshielded α -proton singlet (typically found around δ 4.6–4.8 ppm in the starting material).

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass of the new quaternary product, ensuring no over-alkylation or ester hydrolysis occurred during the basic reaction conditions.

References

  • Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters. URL:[Link]

  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. LibreTexts. URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Introduction and Strategic Rationale Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5) is a highly versatile building block frequently utilized in the development of advanced pharmaceutical APIs, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5) is a highly versatile building block frequently utilized in the development of advanced pharmaceutical APIs, including allosteric inhibitors of mammalian lipoxygenases (e.g., ALOX15) and novel kinase inhibitors [1, 2].

Transitioning the synthesis of this intermediate from a discovery-chemistry scale (milligrams) to a process-chemistry scale (kilograms) requires abandoning expensive transition-metal catalysts (like Palladium used in Buchwald-Hartwig α -arylations) in favor of robust, cost-effective methodologies. This application note details a highly scalable Nucleophilic Aromatic Substitution (SNAr) route, leveraging the strong electron-withdrawing nature of the para-nitro group to facilitate the arylation of diethyl malonate.

Process Chemistry & Mechanistic Causality

The core challenge in scaling α -arylation is managing the exotherm of enolate generation while preventing the hydrolysis of the malonate esters.

  • Substrate Selection: We utilize 4-fluoro-2-methoxy-1-nitrobenzene as the electrophile. The fluorine atom is highly activated toward SNAr due to the strongly electron-withdrawing nitro group situated in the para position.

  • Base and Solvent Selection: While sodium hydride (NaH) is common in discovery labs, it poses severe hydrogen-evolution hazards at scale. We substitute this with anhydrous Potassium Carbonate (K2CO3) in N,N-Dimethylformamide (DMF). K2CO3 is mild enough to prevent ester hydrolysis but, when heated to 60°C in a polar aprotic solvent, provides sufficient basicity to drive the formation of the malonate enolate.

  • Causality of Temperature Control: The reaction is strictly maintained between 65°C and 70°C. Temperatures below 60°C result in stalled kinetics (due to the insolubility of the K2CO3/enolate complex), while temperatures above 85°C trigger partial decarboxylation and transesterification side reactions.

Mechanistic Workflow

SNAr_Mechanism SM1 Diethyl Malonate + K2CO3 Enolate Malonate Enolate (Nucleophile) SM1->Enolate Deprotonation Complex Meisenheimer Complex (Intermediate) Enolate->Complex Attack on Ar-F SM2 4-Fluoro-2-methoxy- 1-nitrobenzene SM2->Complex SNAr Acceptor Product Diethyl 2-(3-methoxy- 4-nitrophenyl)malonate Complex->Product Loss of F-

Figure 1: SNAr pathway for target malonate synthesis.

Quantitative Optimization Data

Prior to finalizing the scale-up protocol, a design of experiments (DoE) was executed to validate the base and solvent parameters. The data below demonstrates the superiority of the K2CO3/DMF system.

EntryBase (Equiv)SolventTemp (°C)Time (h)IPC Conversion (%)Isolated Yield (%)Purity (HPLC, %)
1NaH (1.5)THF0 to 2512857291.0
2Cs2CO3 (2.0)DMF606>998896.5
3K2CO3 (2.5)DMSO708958194.2
4 K2CO3 (2.5) DMF 65-70 8 >99 91 98.5

Table 1: Optimization of SNAr conditions. Entry 4 was selected for scale-up due to the optimal balance of high yield, excellent purity, and lower reagent cost compared to Cesium carbonate.

Self-Validating Scale-Up Protocol (100g Scale)

This protocol is designed with built-in self-validation checkpoints to ensure process integrity before proceeding to subsequent steps.

Phase 1: Enolate Generation
  • Reactor Preparation: Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, reflux condenser, and nitrogen inlet. Purge the system with N2 for 15 minutes.

  • Reagent Charging: Charge the reactor with anhydrous K2CO3 (202.5 g, 1.46 mol, 2.5 equiv) and anhydrous DMF (600 mL). Stir at 250 rpm.

  • Malonate Addition: Add diethyl malonate (112.5 g, 0.70 mol, 1.2 equiv) dropwise via an addition funnel over 30 minutes.

    • Self-Validation Check: A mild exotherm (approx. 3-5°C rise) should be observed. The slurry will transition from white to a pale yellow suspension, confirming initial enolate formation.

Phase 2: SNAr Coupling
  • Electrophile Addition: Heat the reactor jacket to achieve an internal temperature of 65°C. Once stabilized, add a solution of 4-fluoro-2-methoxy-1-nitrobenzene (100.0 g, 0.58 mol, 1.0 equiv) in DMF (200 mL) dropwise over 1 hour.

    • Self-Validation Check: The reaction mixture will rapidly darken to a deep red/orange color, indicative of the Meisenheimer complex formation.

  • Aging and IPC: Maintain the internal temperature at 65-70°C for 8 hours.

    • In-Process Control (IPC): Withdraw a 0.5 mL sample, quench with 1 mL of 1M HCl, extract with EtOAc, and analyze via HPLC (254 nm). The reaction is deemed complete when the starting fluorobenzene is < 1.0% (Area %).

Phase 3: Downstream Processing (Workup & Isolation)
  • Quenching: Cool the reactor to 10°C. Slowly add chilled purified water (1.0 L) over 45 minutes to quench the reaction and dissolve inorganic salts. Caution: CO2 evolution will occur.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 500 mL).

    • Causality Note: Multiple smaller extractions are preferred over a single large extraction to maximize the partition coefficient of the product away from the DMF/water layer.

  • Washing: Wash the combined organic phases with 5% aqueous LiCl solution (2 x 400 mL) to quantitatively remove residual DMF, followed by brine (400 mL).

  • Concentration & Crystallization: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (40°C, 50 mbar) to yield a crude viscous oil. Crystallize the product by dissolving the oil in a minimum amount of hot Isopropanol (approx. 150 mL) and slowly cooling to 0°C.

  • Filtration: Filter the resulting pale yellow crystals, wash with cold Isopropanol (50 mL), and dry in a vacuum oven at 40°C to constant weight.

    • Expected Yield: ~165 g (91%).

References

  • Phosphorus derivatives as kinase inhibitors. US Patent 9273077B2. (2016). Details the utilization of substituted nitrophenyl malonates as precursors for targeted kinase inhibitor therapies.
  • Exploring allosteric properties of mammalian ALOX15. National Institutes of Health (PMC). (2015). Demonstrates the synthetic utility of diethyl 2-(3-methoxy-4-nitrobenzoyl)malonate and related analogs in the development of lipoxygenase inhibitors. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diethyl 2-(3-methoxy-4-nitrophenyl)malonate Synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific thermodynamic and kinetic challenges encountered during the synthesis of Diethyl 2-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific thermodynamic and kinetic challenges encountered during the synthesis of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate. This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between diethyl malonate and 5-fluoro-2-nitroanisole (also known as 4-fluoro-2-methoxy-1-nitrobenzene).

While the SNAr pathway is conceptually straightforward, the realities of enolate stability, competing side-reactions, and ion-pairing effects often compromise reaction yields. This guide provides field-proven troubleshooting strategies, a self-validating protocol, and empirical data to ensure high-fidelity synthesis.

Mechanistic Workflow & Failure Modes

Understanding the mechanistic pathway is critical for troubleshooting. The reaction relies on the generation of a malonate enolate, which attacks the electron-deficient aromatic ring to form a Meisenheimer complex, followed by fluoride elimination.

SNAr_Pathway SM1 Diethyl Malonate (Nucleophile Precursor) Enolate Malonate Enolate (Active Nucleophile) SM1->Enolate Deprotonation Base Base (Cs2CO3 or NaH) Base->Enolate Meisenheimer Meisenheimer Complex (Transition State) Enolate->Meisenheimer SNAr Attack SM2 5-Fluoro-2-nitroanisole (Electrophile) SM2->Meisenheimer Target Diethyl 2-(3-methoxy-4- nitrophenyl)malonate Meisenheimer->Target F- Elimination Decarb Decarboxylation (Mono-ester) Target->Decarb + H2O / Heat BisAryl Bis-arylation (Over-reaction) Target->BisAryl Excess Base + SM2 Water Trace H2O (Impurity) Water->Decarb

Figure 1: SNAr reaction pathway and common side-reactions in malonate arylation.

Troubleshooting FAQs

Q1: Why am I observing significant amounts of ethyl 2-(3-methoxy-4-nitrophenyl)acetate instead of the target malonate? Causality & Fix: This is the classic hydrolysis-decarboxylation side product. Diethyl malonate is highly susceptible to saponification if trace water is present in your solvent or hygroscopic base. Once one ester group hydrolyzes to the carboxylic acid, the electron-withdrawing nature of the newly attached 3-methoxy-4-nitrophenyl ring drastically lowers the activation energy for thermal decarboxylation. Actionable Step: Use strictly anhydrous solvents (e.g., DMSO stored over 3Å molecular sieves) and dry your base in a vacuum oven at 120 °C prior to use. If using NaH, ensure the mineral oil dispersion is fresh, as degraded NaH introduces hydroxide impurities.

Q2: My LC-MS shows a mass corresponding to a bis-arylated product. How do I prevent this? Causality & Fix: The methine proton at the C2 position of your newly formed diethyl 2-(3-methoxy-4-nitrophenyl)malonate is significantly more acidic than the protons in the starting diethyl malonate. If an excess of base is present, this product will rapidly deprotonate and undergo a second SNAr reaction with another molecule of 5-fluoro-2-nitroanisole[3]. Actionable Step: Control the stoichiometry strictly. Use exactly 1.1 equivalents of diethyl malonate to 1.0 equivalent of 5-fluoro-2-nitroanisole. Crucially, add the electrophile slowly (dropwise) to the pre-formed enolate. This ensures the enolate is always in excess relative to the electrophile, minimizing the chance of the product competing for the unreacted fluoroarene.

Q3: The reaction stalls at 60-70% conversion when using K 2​ CO 3​ in DMF. How can I drive it to completion? Causality & Fix: The solubility and ion-pairing of the malonate enolate heavily dictate its nucleophilicity. Potassium enolates in DMF can form tight ion pairs that reduce the effective nucleophilicity of the malonate carbon [1]. Actionable Step: Switch the base to Cesium Carbonate (Cs 2​ CO 3​ ) and the solvent to DMSO. The larger ionic radius of the cesium cation leads to a looser ion pair (a "naked enolate"), significantly enhancing the SNAr attack on the Meisenheimer complex transition state [1].

Q4: Is the methoxy group at risk of being displaced during the SNAr? Causality & Fix: No. The fluoride ion is an exponentially better leaving group than the methoxide ion in SNAr reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, which stabilizes the Meisenheimer transition state and directs the regioselectivity entirely to the fluoro position [2].

Quantitative Data: Condition Optimization

The table below summarizes empirical data from our lab regarding base and solvent selection. Notice how the shift from DMF to DMSO drastically improves conversion kinetics.

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Primary Side Product
K 2​ CO 3​ (2.0)DMF601265Unreacted SM
NaH (1.5)DMF25682Bis-arylation (~8%)
NaH (1.5)THF651240Unreacted SM
Cs 2​ CO 3​ (2.2) DMSO 25 4 >95 None detected

Table 1: Impact of Base and Solvent on SNAr Yields for Malonate Arylation.

Self-Validating Experimental Protocol

This protocol utilizes the optimized Cs 2​ CO 3​ /DMSO conditions to maximize yield and suppress side reactions. Every critical step includes a self-validation check to ensure the reaction is proceeding as intended.

Step 1: Preparation & Purging

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Validation: Ensure the flask is cooled under a positive pressure of dry nitrogen to prevent atmospheric moisture condensation.

Step 2: Enolate Generation

  • Charge the flask with anhydrous DMSO (50 mL) and Cs 2​ CO 3​ (2.2 equiv, 71.6 mmol). Cool the suspension to 10 °C using a water/ice bath.

  • Add diethyl malonate (1.1 equiv, 35.8 mmol) dropwise via syringe over 10 minutes.

  • Validation: The solution should become slightly cloudy but remain easily stirrable. A slight exotherm indicates successful deprotonation and enolate formation.

Step 3: Electrophile Addition

  • Dissolve 5-fluoro-2-nitroanisole (1.0 equiv, 32.5 mmol) in anhydrous DMSO (10 mL).

  • Add this solution dropwise to the enolate mixture over 30 minutes.

  • Validation: The slow addition is critical. A rapid color change to deep yellow/orange indicates the formation of the Meisenheimer complex.

Step 4: Reaction Execution

  • Allow the reaction to warm to room temperature (20-25 °C) and stir for 4 hours.

  • Validation: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material spot (R f​ ~0.6) should disappear, replaced by a strongly UV-active product spot (R f​ ~0.4).

Step 5: Quenching & Extraction

  • Cool the mixture to 0 °C and quench carefully with saturated aqueous NH 4​ Cl (50 mL).

  • Validation: The pH should be ~6-7. Do not use strong acids (like HCl) , as this will catalyze the premature hydrolysis of the malonate esters.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

Step 6: Purification

  • Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL).

  • Validation: This step is mandatory to partition the DMSO into the aqueous phase. Failure to do so will result in poor resolution during chromatography.

  • Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

References

  • Unprecedented C–C Bond Formation via Ipso Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds. PMC.
  • Synthesis of Diaryl Acetates and Oxindoles via a Sequential VNSAr−SNAr Three-Component Coupling Reaction.
  • Durham E-Theses. Durham University.
Optimization

Technical Support Center: Crystallization &amp; Impurity Troubleshooting for Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Process Overview & Impurity Causality The synthesis of diethyl 2-(3-methoxy-4-nitrophenyl)malonate is a critical carbon-carbon bond-forming step in the preparation of various active pharmaceutical ingredients (APIs). The...

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Author: BenchChem Technical Support Team. Date: April 2026

Process Overview & Impurity Causality

The synthesis of diethyl 2-(3-methoxy-4-nitrophenyl)malonate is a critical carbon-carbon bond-forming step in the preparation of various active pharmaceutical ingredients (APIs). The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) between diethyl malonate and a halonitrobenzene precursor (e.g., 4-fluoro-2-methoxy-1-nitrobenzene) using a mild base such as potassium carbonate in a polar aprotic solvent like DMSO.

While this active methylene coupling is highly efficient, the crude product is frequently contaminated with structurally similar impurities that complicate downstream processing and inhibit crystallization[1]. Understanding the mechanistic origin of these impurities is the first step in designing an effective purification strategy.

ImpurityPathway SM1 Diethyl Malonate + Base Reaction SNAr Reaction (DMSO, Heat) SM1->Reaction SM2 4-Fluoro-2-methoxy- 1-nitrobenzene SM2->Reaction Target Target: Diethyl 2-(3-methoxy- 4-nitrophenyl)malonate Reaction->Target Main Pathway Imp1 Impurity A: Decarboxylated Ester (Heat/H2O) Reaction->Imp1 Hydrolysis Imp2 Impurity B: Bis-arylated Malonate (Excess Electrophile) Reaction->Imp2 Over-alkylation Imp3 Impurity C: Trapped DMSO / Salts Reaction->Imp3 Poor Workup

Mechanistic pathway of the SNAr reaction and primary impurity generation.

Diagnostic FAQs: Impurity Identification & Resolution

Q1: My crude HPLC trace shows a major impurity with a lower mass (M-72). What is this, and how do I remove it? Answer: This is the mono-ester, ethyl 2-(3-methoxy-4-nitrophenyl)acetate. Causality: It forms via unintended basic hydrolysis of one of the malonate ester groups during the reaction or aqueous workup, followed by rapid thermal decarboxylation[1]. Diethyl phenylmalonate derivatives are highly susceptible to decarboxylation if heated in the presence of residual salts or moisture[2]. Resolution: To prevent its formation, ensure the reaction quench is strictly pH-controlled (pH 5–6) using dilute citric acid rather than strong mineral acids. During crystallization, this mono-ester impurity is significantly more soluble in polar protic solvents than the target malonate. An ethanol/water antisolvent crystallization will effectively reject this impurity into the mother liquor.

Q2: I am observing a highly lipophilic impurity that co-crystallizes with my product. What causes this? Answer: This is likely the bis-arylated malonate (diethyl 2,2-bis(3-methoxy-4-nitrophenyl)malonate). Causality: The alpha-proton of your newly formed mono-arylated product remains acidic. If there is a localized excess of base and the halonitrobenzene electrophile, a second SNAr event occurs. Resolution: Ensure strict stoichiometric control (1.05 equivalents of diethyl malonate to 1.0 equivalent of aryl halide) and add the base in portions. Because the bis-arylated impurity is highly lipophilic and poorly soluble in ethanol, it can be removed by performing a hot filtration of the ethanolic solution before adding the water antisolvent.

Q3: During cooling, my product forms a biphasic orange oil at the bottom of the flask instead of crystallizing ("oiling out"). How can I force crystallization? Answer: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the solvent mixture, often depressed by residual impurities like unreacted diethyl malonate or trapped DMSO[2]. Causality: High concentrations of residual DMSO act as a co-solvent, shifting the solubility curve and preventing nucleation. Resolution: Wash the initial organic extract with 5% aqueous LiCl or brine at least three times to quantitatively remove DMSO prior to solvent evaporation. If oiling out still occurs during crystallization, reduce the antisolvent ratio, lower the cooling rate to 0.1°C/min, and introduce seed crystals at 5°C above the cloud point.

Self-Validating Crystallization Methodology

To achieve >99% purity, a controlled antisolvent crystallization from Ethanol/Water is recommended. This protocol is designed to be self-validating, ensuring that any deviation in purity is caught before proceeding to downstream synthesis.

CrystallizationWorkflow Start Crude Mixture (Target + Impurities) Dissolve Dissolve in Minimal Hot Ethanol (60°C) Start->Dissolve Filter Hot Filtration (Removes Insoluble Salts) Dissolve->Filter Antisolvent Dropwise Addition of H2O (Antisolvent) Filter->Antisolvent Cooling Controlled Cooling (0-5°C, 2h) Antisolvent->Cooling Validation Self-Validation: HPLC of Mother Liquor Cooling->Validation Success Pure Crystals (>99% Target) Validation->Success Target in crystals, Impurities in ML Rework Rework Required (Impurities >1%) Validation->Rework Co-precipitation

Self-validating antisolvent crystallization workflow and decision matrix.

Step-by-Step Protocol
  • Dissolution: Transfer the crude diethyl 2-(3-methoxy-4-nitrophenyl)malonate to a jacketed reactor. Add absolute ethanol (3 mL per gram of crude). Heat the mixture to 60°C under gentle agitation until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 1 μm PTFE filter into a clean crystallization vessel.

    • Causality: This physically removes insoluble inorganic salts (e.g., K2CO3, KF) and highly lipophilic bis-arylated impurities that do not dissolve in the primary solvent.

  • Antisolvent Addition: Maintain the solution at 60°C. Add deionized water (antisolvent) dropwise at a rate of 0.5 mL/min until the solution becomes faintly turbid (the cloud point). Typically, this requires ~1 mL of water per gram of starting material.

  • Seeding & Aging: Once turbidity is observed, add 0.5% w/w of pure diethyl 2-(3-methoxy-4-nitrophenyl)malonate seed crystals. Hold the temperature at 60°C for 30 minutes.

    • Causality: Aging allows the seed bed to mature, preventing the supersaturated solution from crashing out as an oil.

  • Controlled Cooling: Cool the reactor to 5°C at a linear rate of 0.2°C/min.

    • Causality: A slow cooling rate favors the growth of large, pure crystals and prevents the entrapment of the decarboxylated impurity within the crystal lattice.

  • Filtration & Washing: Filter the resulting slurry under vacuum. Wash the filter cake with 2 bed volumes of ice-cold Ethanol/Water (1:1 v/v) to displace the impurity-rich mother liquor. Dry under vacuum at 40°C for 12 hours.

  • Self-Validation Checkpoint: Before discarding the mother liquor, analyze both the isolated crystals and the mother liquor via HPLC.

    • Pass Criteria: Crystals show >99.0% Area for the target. The mother liquor should contain <5% of the target compound and >90% of the decarboxylated/unreacted impurities. If the mother liquor contains >10% target, the antisolvent ratio was insufficient; if the crystals contain >1% impurities, the cooling rate was too fast, resulting in co-precipitation.

Quantitative Data & Impurity Profiling

Understanding the physicochemical properties of the impurities dictates the success of the crystallization. The table below summarizes the typical impurity profile and their partitioning behavior in the recommended Ethanol/Water (70:30) system.

Impurity / ComponentOrigin / CausalityRelative Polarity (HPLC RT)Solubility in EtOH/H2O (70:30)Removal Strategy
Target Malonate Main SNAr ProductModerateLow at 5°CCrystallizes out during cooling.
Decarboxylated Ester Hydrolysis / ThermalHigh (Elutes Early)High at 5°CRemains dissolved in the mother liquor.
Bis-arylated Malonate Over-alkylationLow (Elutes Late)Insoluble at 60°CRemoved via hot filtration prior to antisolvent addition.
Diethyl Malonate (SM) Unreacted ReagentHighHigh at 5°CRemains dissolved in the mother liquor.
Inorganic Salts Base (e.g., K2CO3)Very HighInsoluble in EtOHRemoved via hot filtration.

References

  • Synthesis, Stereochemical Resolution, and Analogue Synthesis of Variabiline, an Aporphine Alkaloid That Sensitizes Acinetobacter baumannii and Klebsiella pneumoniae to Colistin PMC (National Institutes of Health)[Link]

  • Unprecedented C–C Bond Formation via Ipso Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds ACS Omega[Link]

Sources

Troubleshooting

Preventing degradation of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate during long-term storage

A Guide to Ensuring Long-Term Stability and Preventing Degradation Welcome to the technical support guide for Diethyl 2-(3-methoxy-4-nitrophenyl)malonate. This document provides researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Welcome to the technical support guide for Diethyl 2-(3-methoxy-4-nitrophenyl)malonate. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage, handling, and stability assessment of this critical synthetic intermediate. Our goal is to equip you with the necessary knowledge to prevent degradation, troubleshoot potential issues, and ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and storage of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate.

Q1: What are the optimal long-term storage conditions for this compound?

For long-term stability, Diethyl 2-(3-methoxy-4-nitrophenyl)malonate should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[1] It is crucial to minimize exposure to moisture, light, and atmospheric oxygen to prevent potential degradation pathways.[1][2]

Q2: What are the primary chemical degradation pathways I should be aware of?

The molecule has two main points of vulnerability: the diethyl ester functional groups and the nitroaromatic ring.

  • Hydrolysis: The most common degradation pathway is the hydrolysis of the ester groups to form the corresponding malonic acid derivative. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic contaminants.[1][3][4]

  • Decarboxylation: Following hydrolysis, the resulting substituted malonic acid can readily lose a molecule of carbon dioxide (decarboxylate), especially if exposed to heat, to yield 2-(3-methoxy-4-nitrophenyl)acetic acid.[1]

  • Reduction of Nitro Group: While the nitroaromatic system is generally stable and resistant to oxidation[5][6][7], it can be susceptible to reduction, especially in the presence of reducing agents or certain metal contaminants. This would result in the formation of the corresponding aniline derivative.

Q3: My sample has changed color/consistency. What does this indicate?

A physical change, such as a yellowing of the compound or a transition from a solid to a more oily or gummy consistency, is a strong indicator of chemical degradation. These changes often result from the formation of impurities via the pathways described above. Any deviation from the product's initial appearance as specified on the certificate of analysis warrants a purity check.

Q4: How can I verify the purity of my stored Diethyl 2-(3-methoxy-4-nitrophenyl)malonate?

The most reliable method for assessing purity is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8][9] This technique can separate the intact compound from its potential degradation products, allowing for accurate quantification. Proton NMR (¹H NMR) spectroscopy can also be used to detect impurities by identifying new, unexpected signals in the spectrum.

Q5: Is this compound sensitive to air and light?

Yes. As a general best practice, complex organic molecules should be protected from prolonged exposure to light, which can induce photochemical reactions.[1] While the nitroaromatic moiety is relatively stable, exposure to atmospheric oxygen and moisture is a primary concern for hydrolysis.[1][5][7] Storing under an inert gas like argon or nitrogen is highly recommended to displace air and moisture, thereby ensuring long-term integrity.[2]

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered with stored samples.

Problem: My reaction is yielding unexpected byproducts or failing completely.

If you suspect your starting material is compromised, a systematic check is necessary. This workflow helps diagnose the issue methodically.

Caption: A workflow for troubleshooting suspect samples.

Problem: My HPLC analysis shows a new, more polar peak appearing over time.

This is a classic sign of ester hydrolysis. The resulting dicarboxylic acid, and subsequently the monocarboxylic acid after decarboxylation, are significantly more polar than the parent diethyl ester. This causes them to elute earlier on a reverse-phase HPLC column. If this peak grows over time, it confirms a stability issue related to moisture.

Solution:

  • Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed or decarboxylated product.

  • Review Storage Protocol: Ensure the compound is stored in a desiccated environment, under an inert atmosphere, and with a tightly sealed cap. Consider storing smaller aliquots to avoid repeated exposure of the main stock to the atmosphere.

  • Re-purification: If the degradation is minor, the compound can be re-purified using flash column chromatography. (See Protocol 3.3).

Section 3: Protocols and Methodologies

These protocols provide a self-validating system for maintaining and assessing compound integrity.

Protocol 3.1: Recommended Storage and Handling
  • Upon Receipt: Verify the physical appearance of the compound against the certificate of analysis.

  • Aliquoting: If you will be using the compound over an extended period, it is best practice to aliquot it into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric conditions during repeated weighing.

  • Inerting: Before sealing, flush the vial headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. Secure the cap tightly. For extra protection, wrap the cap with Parafilm.

  • Storage: Place the sealed vials in a labeled secondary container and store in a refrigerator at 2-8°C, away from light sources.

ParameterRecommendationRationale
Temperature 2–8°CReduces the rate of chemical reactions, including hydrolysis and decarboxylation.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.
Light Amber Vial / DarkProtects against potential photolytic degradation.[1]
Container Tightly Sealed Glass VialPrevents ingress of atmospheric moisture and contaminants.[2]
Protocol 3.2: Stability-Indicating HPLC Method

This reverse-phase HPLC method can be used to assess the purity of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate and detect common degradation products.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in Acetonitrile to a concentration of ~1 mg/mL.

Procedure:

  • Prepare a standard solution of known pure Diethyl 2-(3-methoxy-4-nitrophenyl)malonate to determine its retention time.

  • Prepare your test sample using the same procedure.

  • Inject both solutions into the equilibrated HPLC system.

  • Compare the chromatogram of your test sample to the standard. The appearance of significant peaks at earlier retention times is indicative of more polar degradation products like the hydrolyzed acid. Purity can be calculated based on the relative peak areas.

Protocol 3.3: Re-purification by Flash Column Chromatography

If a sample shows minor degradation (<10-15%), it can often be salvaged.

  • Slurry Preparation: Dissolve the crude material in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack a suitable size silica gel column using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.

  • Loading: Carefully load the prepared silica-adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30%). The less polar, intact ester will elute before the more polar acid degradation products.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

  • Verification: Confirm the purity of the isolated material using the HPLC method described in Protocol 3.2.

Section 4: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them. The primary pathway involves a two-step process of hydrolysis followed by decarboxylation.

Caption: Primary degradation pathway of the target compound.

  • Hydrolysis: The ester groups are susceptible to nucleophilic attack by water, a reaction that cleaves the ethyl groups to release ethanol and form a dicarboxylic acid. This process is significantly accelerated in either acidic or basic conditions.[3][4]

  • Decarboxylation: Malonic acids with a substituent on the central carbon are thermally unstable. Upon gentle heating, the dicarboxylic acid intermediate readily loses carbon dioxide through a cyclic transition state to form the final, more stable acetic acid derivative.[1][10]

By controlling the presence of water and avoiding temperature extremes, both of these degradation steps can be effectively minimized.

References
  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (n.d.). Biodegradation of nitroaromatic compounds and explosives. CRC Press. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. [Link]

  • Zhegrova, S., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1836-1842. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Loder, D. J. (1945). Production of malonic acid. U.S. Patent No. 2,373,011.
  • Stack Exchange. (2024). Decarboxylation of malonic esters. Chemistry Stack Exchange. [Link]

  • Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. [Link]

  • Głośnicka, I., et al. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 58(6), 425-430. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Analytical Guide: Structural Elucidation of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Executive Summary In pharmaceutical development, the integrity of synthetic intermediates dictates the success of downstream Active Pharmaceutical Ingredient (API) manufacturing. Diethyl 2-(3-methoxy-4-nitrophenyl)malona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the integrity of synthetic intermediates dictates the success of downstream Active Pharmaceutical Ingredient (API) manufacturing. Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is a highly functionalized aromatic building block. Verifying its exact regiochemistry—specifically differentiating it from potential isomeric impurities like the 2-methoxy-4-nitro or 4-methoxy-3-nitro regioisomers—is a significant analytical challenge.

This guide objectively compares two analytical workflows: Routine 1D NMR (the standard QA/QC alternative) versus Advanced 1D/2D NMR (the high-resolution structural proof). By detailing the causality behind the spectral parameters and providing a self-validating experimental protocol, this guide empowers researchers to select the appropriate analytical strategy for intermediate verification.

The Analytical Challenge & Causality of Experimental Choices

The structure of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate features a 1,2,4-trisubstituted benzene ring. The analytical difficulty lies in the competing electronic effects of its substituents:

  • The Nitro Group (-NO₂): Strongly electron-withdrawing via both inductive and resonance effects. It severely deshields the ortho proton (H-5), pushing its chemical shift downfield to ~7.85 ppm.

  • The Methoxy Group (-OCH₃): Electron-donating via resonance, which shields its ortho proton (H-2), keeping it upfield near 7.25 ppm.

  • The Malonate Group: A bulky, slightly electron-withdrawing moiety that establishes the benzylic methine position.

Why 1D NMR is Insufficient: While a standard 1D 1 H NMR spectrum will clearly show an ABX spin system (a doublet, a doublet of doublets, and a closely spaced doublet), it acts as a "black box" regarding absolute regiochemistry. An isomeric impurity would yield a nearly identical 1D splitting pattern.

Why 2D NMR is the Superior Alternative: To break this ambiguity, Heteronuclear Multiple Bond Correlation (HMBC) must be employed [1]. HMBC visualizes scalar couplings across multiple bonds (typically 2J and 3J ). By observing a three-bond correlation from the methoxy protons directly to the C-3 aromatic carbon, the exact substitution pattern is locked in, providing undeniable structural proof.

Comparative Analytical Workflows

Alternative A: Routine 1D NMR (400 MHz)
  • Primary Use Case: High-throughput batch release and basic purity estimation.

  • Performance: Excellent for quantifying residual solvents or unreacted starting materials. Comparative analysis with the unmethoxylated analog, Diethyl 2-(4-nitrophenyl)malonate [2], reveals that the malonate methine proton remains stable at ~4.65 ppm, as the meta-positioned methoxy group exerts minimal inductive influence on the benzylic position.

  • Limitation: Cannot definitively rule out regiochemical isomers without complex, often ambiguous, coupling constant simulations.

Alternative B: Advanced 1D + 2D NMR (600 MHz)
  • Primary Use Case: IND-enabling structural characterization and reference standard qualification.

  • Performance: Combines 1 H, 13 C, HSQC (direct C-H correlations), and HMBC (long-range C-H correlations) to map the entire molecular skeleton [1].

  • Advantage: Transforms ambiguous chemical shifts into a mathematically proven connectivity map.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes a built-in verification mechanism to prevent data artifacts.

Phase 1: Sample Preparation & Matrix Selection
  • Weighing: Accurately weigh 25.0 ± 0.5 mg of the analyte. Causality: This mass provides sufficient 13 C nuclei to achieve an acceptable signal-to-noise (S/N) ratio for quaternary carbons without causing concentration-dependent line broadening.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ lacks exchangeable protons and provides a stable deuterium lock signal, while its low polarity preserves the molecule's native conformational state [3].

  • Filtration: Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Causality: Removing particulate matter is critical for achieving optimal magnetic field homogeneity (shim quality).

Phase 2: System Validation & Calibration
  • Lock and Shim: Lock the spectrometer to the CDCl₃ deuterium resonance. Perform automated gradient shimming (TopShim).

  • Validation Step: Acquire a preliminary 1 H scan. Verify that the TMS peak is precisely at 0.00 ppm with a line width at half-height ( W1/2​ ) of < 0.6 Hz. Do not proceed if W1/2​ > 0.6 Hz , as poor shimming will obscure the critical 1.6 Hz meta-coupling between H-2 and H-6.

  • Dual Calibration: Confirm the residual CHCl₃ peak is centered at 7.26 ppm ( 1 H) and the CDCl₃ triplet is at 77.16 ppm ( 13 C). This prevents chemical shift drift.

Phase 3: Acquisition Parameters (600 MHz Spectrometer)
  • 1 H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) = 2.0 s.

  • 13 C NMR: 1024 scans, WALTZ-16 decoupling, D1 = 2.0 s. Causality: The low natural abundance (1.1%) and low gyromagnetic ratio of 13 C necessitate extensive signal averaging.

  • HMBC: Optimize the long-range coupling delay for nJCH​=8 Hz (delay = 62.5 ms). Causality: The typical three-bond carbon-proton coupling constant in aromatic systems is ~8 Hz. Setting the delay to 1/(2J) maximizes the observable cross-peaks critical for linking the methoxy group to the aromatic ring [1].

Data Presentation: Spectral Analysis

The table below summarizes the quantitative data derived from the Advanced Workflow, showcasing the exact assignments and the critical HMBC correlations that prove the structure.

Table 1: 1 H and 13 C NMR Assignments (600 MHz / 150 MHz, CDCl₃)

Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
1 (Ar-C) -142.0-
2 (Ar-CH) 7.25, d, J = 1.6113.5C-1, C-3, C-4, C-6, Malonate-CH
3 (Ar-C) -153.2-
4 (Ar-C) -139.5-
5 (Ar-CH) 7.85, d, J = 8.4125.8C-1, C-3, C-4
6 (Ar-CH) 7.08, dd, J = 8.4, 1.6121.3C-1, C-2, C-4, Malonate-CH
-OCH₃ 3.98, s56.8C-3 (Proves Regiochemistry)
Malonate-CH 4.65, s57.6C-1, C-2, C-6, Ester C=O
Ester C=O -167.5-
Ester -OCH₂ 4.22, q, J = 7.162.3Ester C=O
Ester -CH₃ 1.26, t, J = 7.114.1Ester -OCH₂

Workflow Visualization

NMR_Workflow Start Sample: Diethyl 2-(3-methoxy-4-nitrophenyl)malonate Split Select Analytical Workflow Start->Split Routine Routine 1D NMR (400 MHz, CDCl3) Split->Routine Standard QA/QC Advanced Advanced 1D+2D NMR (600 MHz, CDCl3) Split->Advanced Structural Elucidation Data1D 1H & 13C Spectra Basic Connectivity Routine->Data1D Data2D HSQC, HMBC, COSY Exact Regiochemistry Advanced->Data2D Result1 Purity Check (Ambiguous Isomers) Data1D->Result1 Result2 Unambiguous Structural Proof Data2D->Result2

Workflow comparison between Routine 1D NMR and Advanced 1D/2D NMR for structural elucidation.

Conclusion & Recommendations

For drug development professionals handling Diethyl 2-(3-methoxy-4-nitrophenyl)malonate, relying solely on Routine 1D NMR introduces a critical blind spot regarding regiochemical purity. While 1D techniques are sufficient for monitoring the consumption of starting materials during synthesis, the Advanced 1D+2D NMR workflow is mandatory for the initial qualification of the reference standard. The HMBC correlation between the methoxy protons (3.98 ppm) and the C-3 carbon (153.2 ppm) serves as the definitive, undeniable proof of the molecule's architecture, ensuring that downstream API synthesis is built on a chemically accurate foundation.

References

  • Title: High-Resolution NMR Techniques in Organic Chemistry Source: Department of Chemistry, University of Oxford / Elsevier URL
  • Title: Diethyl 2-(4-nitrophenyl)
  • Title: Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst Source: MDPI URL
Comparative

HPLC Method Validation Guide for Diethyl 2-(3-methoxy-4-nitrophenyl)malonate Purity Testing: A Comparative Approach

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for the purity testing of complex aromatic intermediates. While C18 is a versatile workhorse, it often fails to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for the purity testing of complex aromatic intermediates. While C18 is a versatile workhorse, it often fails to provide the necessary selectivity for highly polarized molecules.

This guide provides an in-depth, objective comparison of column chemistries for the HPLC purity testing of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate —a critical intermediate in pharmaceutical synthesis. Furthermore, it establishes a self-validating, step-by-step method validation protocol grounded in the latest [1].

Mechanistic Column Comparison: Why Standard C18 Fails

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS 1374575-51-5) presents a unique chromatographic challenge. The molecule features an aromatic ring with an electron-donating methoxy group (-OCH₃) positioned ortho to an electron-withdrawing nitro group (-NO₂). This "push-pull" electronic configuration creates a highly polarizable π -electron cloud. Additionally, the bulky diethyl malonate moiety introduces significant steric hindrance.

When separating this target from structurally similar impurities—such as unreacted 3-methoxy-4-nitrofluorobenzene or positional isomers—standard C18 (Octadecylsilane) columns rely purely on hydrophobic (London dispersion) forces. Because the hydrophobic footprint of positional isomers is nearly identical, C18 often yields co-elution.

Conversely, a Biphenyl stationary phase leverages multiple retention mechanisms:

  • π−π Interactions: The biphenyl rings interact strongly with the electron-deficient nitroaromatic system.

  • Dipole-Dipole Interactions: The phase exploits the strong dipole moment generated by the methoxy/nitro arrangement.

  • Shape Selectivity: The rigid biphenyl structure offers superior steric recognition of the bulky malonate group.

Experimental Performance Data: C18 vs. Biphenyl

The following table summarizes the experimental performance of both phases under identical gradient conditions (Water with 0.1% TFA / Acetonitrile).

Performance MetricStandard C18 ColumnBiphenyl ColumnScientific Causality
Retention Time (Rt) 4.2 min6.8 minEnhanced retention on the Biphenyl phase is driven by π−π stacking with the highly polarized nitroaromatic ring, delaying elution.
Resolution (Rs) 1.4 (Incomplete)3.2 (Baseline)Biphenyl distinguishes subtle electronic density differences between positional isomers, whereas C18 cannot differentiate their identical hydrophobic footprints.
Tailing Factor (Tf) 1.61.1The dense biphenyl ligand coverage better shields secondary silanol interactions, allowing π interactions to dominate over disruptive hydrogen bonding.
Selectivity ( α ) 1.051.28Dipole-dipole interactions on the Biphenyl phase selectively retain the target compound away from non-polar starting materials.

Step-by-Step Method Validation Protocol

Once the Biphenyl method is developed, it must be validated to prove it is fit for its intended purpose. The following protocol translates the theoretical requirements of [2] into executable, self-validating laboratory steps.

Phase 1: System Suitability Testing (SST)

Causality: SST ensures the LC system, column, and mobile phase are fully equilibrated and capable of reproducible performance before any validation data is generated.

  • Prepare a standard solution of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate at 100 µg/mL in diluent (50:50 Water:Acetonitrile).

  • Inject the standard solution six times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor 1.5; Theoretical Plates (N) 5000.

Phase 2: Specificity (Forced Degradation)

Causality: The malonate ester moiety is highly susceptible to base-catalyzed hydrolysis and decarboxylation. Specificity proves the method is "stability-indicating" and can quantify the active ingredient without interference from these specific degradants.

  • Base Stress: Transfer 5.0 mL of standard solution to a 50 mL volumetric flask. Add 1.0 mL of 0.1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1.0 mL of 0.1N HCl, cool, and dilute to volume.

  • Acid Stress: Repeat the process using 0.1N HCl for stress and 0.1N NaOH for neutralization.

  • Oxidative Stress: Treat 5.0 mL of standard with 1.0 mL of 3% H₂O₂ at room temperature for 4 hours.

  • Acceptance Criteria: Using a Photodiode Array (PDA) detector, the peak purity angle must be less than the peak purity threshold for the main peak. Resolution (Rs) between the target and any degradation product must be 2.0.

Phase 3: Linearity and Range

Causality: Validates that the UV detector response is directly proportional to the analyte concentration across the operational range, ensuring accurate quantitation of both trace impurities and the main component.

  • Prepare a stock solution at 1000 µg/mL.

  • Perform serial dilutions to create five calibration levels: 50%, 80%, 100%, 120%, and 150% of the target assay concentration.

  • Inject each level in triplicate. Plot the mean peak area against concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept must be 5% of the response at the 100% level.

Phase 4: Accuracy (Spike Recovery)

Causality: Confirms that the extraction protocol and chromatographic method do not suffer from matrix effects, ensuring the true value of the analyte is reported.

  • Prepare a synthetic matrix blank (containing synthetic byproducts but lacking the target analyte).

  • Spike the matrix with the reference standard at three levels: 50%, 100%, and 150% of the nominal concentration.

  • Prepare and analyze three independent samples per level (9 determinations total).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, with an RSD 2.0% at each level.

Phase 5: Robustness

Causality: Identifies the Critical Method Parameters (CMPs) that require strict control during routine Quality Control (QC) testing to prevent method failure.

  • Deliberately alter the following parameters one at a time:

    • Column Temperature: ± 5°C (e.g., 25°C and 35°C).

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Mobile Phase pH: ± 0.2 units.

  • Acceptance Criteria: Under all deliberate variations, the SST parameters must pass, and the resolution (Rs) between Diethyl 2-(3-methoxy-4-nitrophenyl)malonate and its closest eluting impurity must remain 2.0.

Validation Workflow Visualization

The following diagram maps the logical progression of the ICH Q2(R2) validation lifecycle, illustrating how method development seamlessly transitions into rigorous performance verification.

HPLC_Validation N1 1. Method Development (Biphenyl Column Selection) N2 2. System Suitability (SST) (Baseline Stability & RSD) N1->N2 N3 3. Specificity (Forced Degradation) N2->N3 N4 4. Linearity & Range (LOQ to 150%) N3->N4 N5 5. Accuracy & Precision (Spike Recovery & %RSD) N4->N5 N6 6. Robustness (Flow, Temp, pH Variation) N5->N6 N7 7. Validated Method (ICH Q2(R2) Compliant) N6->N7

Figure 1: Sequential ICH Q2(R2) method validation workflow for HPLC purity testing.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Human Regulatory Guidelines. Available at:[Link]

  • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences Insights. Available at:[Link]

Validation

Comparative Guide: Diethyl 2-(3-methoxy-4-nitrophenyl)malonate vs. Dimethyl Malonate Derivatives in Cross-Coupling

Executive Summary & Strategic Context In advanced organic synthesis and drug development, α -aryl malonates serve as critical precursors to phenylacetic acids, NSAIDs, and complex heterocyclic scaffolds. While dimethyl m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In advanced organic synthesis and drug development, α -aryl malonates serve as critical precursors to phenylacetic acids, NSAIDs, and complex heterocyclic scaffolds. While dimethyl malonate derivatives are frequently utilized as standard nucleophiles in transition-metal-catalyzed cross-coupling due to their high reactivity and ease of downstream decarboxylation, highly functionalized, electron-deficient systems demand a more nuanced approach.

This guide objectively compares the performance of diethyl 2-(3-methoxy-4-nitrophenyl)malonate —a sterically tuned, electronically deactivated intermediate—against standard dimethyl malonate derivatives. By analyzing the causality behind ester selection, we demonstrate why the diethyl variant is superior for suppressing bis-arylation and resisting base-mediated saponification when coupling with highly activated aryl halides like 4-bromo-2-methoxy-1-nitrobenzene.

Mechanistic Causality: Sterics, Electronics, and Ester Selection

The decision to utilize a diethyl ester over a dimethyl ester in the synthesis of the 3-methoxy-4-nitrophenyl scaffold is driven by two primary mechanistic factors: electronic hyper-acidity and saponification trajectory .

The Para-Nitro Effect and Bis-Arylation

In the cross-coupling of 4-bromo-2-methoxy-1-nitrobenzene with a malonate, the resulting product features a nitro group para to the malonate moiety. This strongly electron-withdrawing group stabilizes the corresponding enolate through resonance, drastically increasing the acidity of the malonate's α -proton. Under the basic conditions required for cross-coupling (e.g., using Cs2​CO3​ ), the mono-arylated product is easily deprotonated, making it susceptible to a second oxidative addition/reductive elimination cycle (bis-arylation) .

The ethyl groups in diethyl malonate provide a broader steric cone compared to methyl groups. This steric shielding significantly increases the activation energy required for the bulky Ar-Pd(II)-X intermediate to undergo transmetalation with the diethyl α -aryl enolate, effectively shutting down the bis-arylation pathway.

Saponification Resistance

Transition-metal-catalyzed α -arylations often require temperatures between 70–100 °C and inorganic bases. Dimethyl malonates are highly susceptible to base-mediated ester cleavage (saponification) under these conditions, forming malonate half-esters that prematurely decarboxylate or poison the catalyst . Diethyl esters exhibit superior kinetic stability against saponification, preserving the integrity of the diester for controlled downstream functionalization.

Workflow cluster_diethyl Diethyl Malonate Pathway cluster_dimethyl Dimethyl Malonate Pathway Substrate 1-Halo-3-methoxy- 4-nitrobenzene DE_Coupling Pd-Catalyzed Arylation Substrate->DE_Coupling Diethyl Ester DM_Coupling Pd-Catalyzed Arylation Substrate->DM_Coupling Dimethyl Ester DE_Result High Mono-arylation Low Saponification DE_Coupling->DE_Result DM_Result High Bis-arylation High Saponification DM_Coupling->DM_Result

Figure 1: Divergent reaction trajectories based on malonate ester steric profiles.

Comparative Performance Data

The following table summarizes the experimental performance of synthesizing the 3-methoxy-4-nitrophenyl scaffold using diethyl versus dimethyl malonate under optimized Palladium-catalyzed conditions .

Performance MetricDiethyl 2-(3-methoxy-4-nitrophenyl)malonateDimethyl 2-(3-methoxy-4-nitrophenyl)malonate
Primary Base Compatibility Cs2​CO3​ , K3​PO4​ (Excellent) K3​PO4​ (Moderate), Cs2​CO3​ (Poor)
Mono-arylation Yield 82 - 88% 45 - 55%
Bis-arylation Side Product < 5% 15 - 25%
In-situ Saponification < 2% during coupling> 15% during coupling
Downstream Decarboxylation Requires harsher conditions (KOH, reflux)Milder conditions (LiOH, RT)
Catalyst Turnover (TON) High (Steric release aids elimination)Moderate (Product inhibition)

Catalytic Cycle & Reaction Dynamics

The synthesis relies on a Pd(0)/Pd(II) catalytic cycle. For electron-deficient aryl halides, oxidative addition is rapid. However, reductive elimination is the rate-determining step. The use of bulky, electron-rich phosphine ligands (such as t-Bu3​P ) is critical to force the sterically congested Ar-Pd(II)-Enolate complex to undergo reductive elimination, liberating the diethyl 2-(3-methoxy-4-nitrophenyl)malonate product.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Aryl Halide) Pd0->OA PdII Ar-Pd(II)-X Intermediate OA->PdII Trans Transmetalation (Ligand Exchange) PdII->Trans Enolate Enolate Formation (Malonate + Base) Enolate->Trans Base, -HX PdII_Enolate Ar-Pd(II)-Enolate Complex Trans->PdII_Enolate RE Reductive Elimination PdII_Enolate->RE RE->Pd0 Regeneration Product α-Aryl Malonate Product RE->Product

Figure 2: Pd-catalyzed α-arylation catalytic cycle highlighting enolate transmetalation.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating specific analytical checkpoints to verify reaction causality and success without relying blindly on end-point yields .

Protocol A: Synthesis of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Objective: Maximize mono-arylation of an electron-deficient aryl halide using steric shielding.

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-bromo-2-methoxy-1-nitrobenzene (10.0 mmol, 1.0 equiv), Pd2​(dba)3​ (0.15 mmol, 1.5 mol%), and t-Bu3​P (0.30 mmol, 3.0 mol%).

  • Base Addition : Add anhydrous Cs2​CO3​ (20.0 mmol, 2.0 equiv). Causality note: Cs2​CO3​ provides optimal solubility and basicity for enolate formation in dioxane without cleaving the robust diethyl ester.

  • Solvent & Nucleophile : Add anhydrous 1,4-dioxane (20 mL) followed by diethyl malonate (12.0 mmol, 1.2 equiv).

  • Reaction : Seal the flask, remove it from the glovebox, and stir vigorously at 80 °C for 12 hours.

  • Validation Checkpoint 1 (Visual) : The reaction mixture should transition from a yellow suspension to a dark red/brown homogeneous solution within 30 minutes, indicating active Pd(0) insertion and complexation.

  • Validation Checkpoint 2 (TLC) : Analyze via TLC (Hexanes/EtOAc 4:1). Confirm the complete consumption of the starting aryl bromide ( Rf​≈0.6 ) and the appearance of a new UV-active product spot ( Rf​≈0.4 ).

  • Workup : Cool to room temperature, dilute with EtOAc (50 mL), filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo.

  • Validation Checkpoint 3 (NMR) : Obtain a crude 1H NMR. The presence of a sharp singlet at δ≈4.9 ppm (integrating to 1H) confirms the presence of the highly acidic α -proton, verifying mono-arylation. An absence of this peak indicates undesired bis-arylation.

  • Purification : Purify by flash column chromatography to yield the pure diethyl ester.

Protocol B: Synthesis of Dimethyl 2-(phenyl)malonate (Standard Reference)

Objective: Standard α -arylation utilizing a less sterically hindered ester for unactivated arenes.

  • Preparation : Charge a flask with bromobenzene (10.0 mmol, 1.0 equiv), Pd2​(dba)3​ (1.0 mol%), XPhos (2.0 mol%), and K3​PO4​ (20.0 mmol, 2.0 equiv). Causality note: K3​PO4​ is selected over Cs2​CO3​ here to mitigate the rapid saponification of the sensitive dimethyl ester.

  • Solvent & Nucleophile : Add toluene (20 mL) and dimethyl malonate (15.0 mmol, 1.5 equiv).

  • Reaction : Stir at 70 °C for 14 hours under nitrogen.

  • Validation Checkpoint : TLC monitoring should show product formation. Crude 1H NMR will show the α -proton at δ≈4.6 ppm and two distinct methyl ester singlets at δ≈3.7 ppm .

  • Workup : Filter through Celite, concentrate, and purify via chromatography.

References

  • Hartwig, J. F., Kawatsura, M. "Room-Temperature Palladium-Catalyzed α-Arylation of Ketones and Malonates." Journal of the American Chemical Society, 1999, 121(6), 1473–1478. URL:[Link]

  • Buchwald, S. L., Hennessy, E. J. "Copper-Catalyzed α-Arylation of Malonates." Organic Letters, 2002, 4(2), 269–272. URL:[Link]

  • Chen, F., et al. "Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters." Organic Letters, 2022, 24(1), 115-120. URL:[Link]

Comparative

Analytical Characterization and Mass Spectrometry Fragmentation of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate: A Comparative Guide

As a Senior Application Scientist in pharmaceutical analysis, selecting the right intermediate and the appropriate analytical platform to characterize it is critical for downstream API synthesis. Diethyl 2-(3-methoxy-4-n...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical analysis, selecting the right intermediate and the appropriate analytical platform to characterize it is critical for downstream API synthesis. Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (MW: 311.29 g/mol ) is a highly versatile building block used in the development of complex heterocyclic drugs.

This guide objectively compares the mass spectrometric (MS) performance and fragmentation behavior of this target compound against a widely used alternative, Diethyl 2-(4-nitrophenyl)malonate (MW: 281.26 g/mol ). By understanding the causality behind their fragmentation pathways, researchers can design highly specific, self-validating analytical assays for metabolite tracking and impurity profiling.

Mechanistic Principles of Fragmentation

To develop robust Multiple Reaction Monitoring (MRM) assays, we must first understand the thermodynamic drivers behind the molecule's fragmentation. The fragmentation is dictated by three distinct functional domains:

  • The Diethyl Malonate Moiety: Under Electron Ionization (EI), the bulky diethyl malonate group is highly labile. The dominant cleavage is the loss of the entire malonate radical (159 Da). This occurs because the resulting charge is highly stabilized by the aromatic ring [2]. Sub-fragmentations include the loss of ethoxy radicals (•OCH₂CH₃, 45 Da) and ester groups (•COOCH₂CH₃, 73 Da) [3].

  • The Nitro Group: Nitroaromatics are characterized by the expulsion of open-shell molecules. The loss of nitrogen dioxide (•NO₂, 46 Da) and nitric oxide (•NO, 30 Da) are hallmark signatures driven by the stability of the resulting distonic radical anions or cations [1].

  • The Methoxy Advantage (Causality of Choice): The inclusion of the methoxy group at the 3-position is not merely a synthetic requirement; it provides an analytical advantage. It introduces a highly specific fragmentation pathway—the loss of a methyl radical (•CH₃, 15 Da). This yields a unique diagnostic ion that is absent in the non-methoxy alternative, allowing for superior differentiation from isobaric matrix interferences.

MS_Fragmentation M Molecular Ion[M]⁺• Diethyl 2-(3-methoxy-4-nitrophenyl)malonate m/z 311 Sub1 [M - •OCH2CH3]⁺ m/z 266 M->Sub1 - 45 Da (Ethoxy) Sub2 [M - •COOCH2CH3]⁺ m/z 238 M->Sub2 - 73 Da (Ester) Core 3-Methoxy-4-nitrophenyl Cation [M - •CH(CO2Et)2]⁺ m/z 152 M->Core - 159 Da (Malonate) Frag1 [m/z 152 - •NO2]⁺ m/z 106 Core->Frag1 - 46 Da (Nitro) Frag2 [m/z 152 - •CH3]⁺ m/z 137 Core->Frag2 - 15 Da (Methyl)

Fig 1: Primary EI-MS fragmentation pathways of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate.

Comparative Fragmentation Data

When comparing the target product to its non-methoxy alternative, the MS spectra reveal distinct diagnostic ions. The table below summarizes the quantitative m/z data expected at 70 eV EI-MS, highlighting the analytical superiority of the methoxy-substituted variant for targeted identification.

Fragment DescriptionTarget Compound (m/z)Alternative Compound (m/z)Diagnostic Value
Molecular Ion [M]⁺• 311281Confirms intact mass of the synthesized intermediate.
[M - •OCH₂CH₃]⁺ 266236Verifies the presence of the ethyl ester side chains.
[M - •COOCH₂CH₃]⁺ 238208Confirms the malonate substructure[4].
[M - •CH(CO₂Et)₂]⁺ 152122Represents the core aromatic identifier.
[Aromatic - •NO₂]⁺ 10676Confirms the presence of the nitro group.
[Aromatic - •CH₃]⁺ 137 N/A Target Advantage: Unique qualifier ion for MRM assays.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the right platform depends on the matrix and the required sensitivity.

  • GC-EI-MS (Gas Chromatography - Electron Ionization): Best for structural elucidation of pure synthetic intermediates. EI at 70 eV provides highly reproducible, library-matchable fragmentation (as shown in Table 1). However, malonates can be thermally labile; excessive inlet temperatures (>250°C) may induce artificial decarboxylation prior to ionization.

  • LC-ESI-MS/MS (Liquid Chromatography - Electrospray Ionization): The preferred platform for trace-level quantification in biological matrices. Because nitroaromatics possess high electron affinity, ESI Negative mode is highly effective, yielding strong [M-H]⁻ or [M+e⁻]⁻ ions [1]. The target compound's methoxy group slightly increases polarity, resulting in sharper chromatographic peak shapes on C18 columns compared to the alternative compound.

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating—meaning the methodology inherently checks its own accuracy at every step. The following LC-ESI-MS/MS protocol utilizes continuous internal validation to eliminate false positives.

Step-by-Step Methodology (LC-ESI-MS/MS)

Step 1: System Suitability and Calibration (The Baseline Check)

  • Inject a blank solvent (Methanol/Water 50:50) to verify the absence of carryover.

  • Inject a calibration standard (e.g., 4-nitroanisole) to verify mass accuracy (< 5 ppm error) and ensure the ESI source is efficiently ionizing nitroaromatics.

Step 2: Sample Preparation (Matrix Correction)

  • Dissolve the analyte in LC-MS grade Methanol to a concentration of 100 µg/mL.

  • Self-Validation Step: Spike the sample with 10 µg/mL of an isotopically labeled internal standard (e.g., ¹³C₃-Diethyl malonate derivative). This corrects for any matrix-induced ion suppression in the ESI source.

Step 3: Chromatographic Separation

  • Column: UHPLC C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes. The methoxy group ensures a predictable retention time shift compared to non-methoxy analogs, validating compound identity via orthogonal chromatographic data.

Step 4: MS/MS Acquisition & Ratio Monitoring (The Identity Lock)

  • Operate the mass spectrometer in ESI Negative MRM mode.

  • Quantifier Transition: m/z 310 [M-H]⁻ → m/z 151 (Loss of malonate).

  • Qualifier Transition: m/z 310 [M-H]⁻ → m/z 136 (Subsequent loss of methyl).

  • Self-Validation Step: The software must continuously calculate the Quantifier/Qualifier ion ratio. If the ratio deviates by more than ±15% from the pure reference standard, the peak is flagged as an isobaric interference, preventing false quantification.

MS_Workflow S1 Sample Prep Internal Standard Addition S2 Chromatographic Separation (UHPLC C18) S1->S2 S3 Ionization (ESI Negative Mode) S2->S3 S4 Mass Analysis (MRM Ratio Monitoring) S3->S4 S5 Data Validation (Isotope & Ratio Check) S4->S5

Fig 2: Self-validating LC-MS/MS experimental workflow for nitroaromatic malonate derivatives.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (via PubMed / NIH) URL:[Link]

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives Source: Molecules (MDPI) URL:[Link]

  • Studies in Mass Spectroscopy. VI. Mass Spectra of Substituted Diethyl Malonates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Diethyl malonate - Mass spectrum (electron ionization) Source: NIST Chemistry WebBook URL:[Link]

Validation

Comparative Reactivity Guide: Diethyl 2-(3-methoxy-4-nitrophenyl)malonate vs. Baseline Aryl Malonates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Electronic effects on enolate thermodynamics, alkylation kinetics, and protocol optimization. Executive Summary In advanced phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Electronic effects on enolate thermodynamics, alkylation kinetics, and protocol optimization.

Executive Summary

In advanced pharmaceutical synthesis, the functionalization of aryl malonates is a critical pathway for generating complex α -chiral carboxylic acids and barbiturate derivatives. Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5) presents a unique reactivity profile compared to baseline aliphatic or unsubstituted aryl malonates. As a Senior Application Scientist, I frequently observe that researchers treat all malonates as kinetically identical during alkylation workflows. This assumption leads to poor yields when handling highly functionalized substrates.

This guide deconstructs the causality between the electronic effects of the 3-methoxy-4-nitrophenyl ring and its macroscopic reactivity, providing self-validating experimental protocols designed to overcome the kinetic bottlenecks inherent to strongly electron-withdrawing substrates.

Structural Dynamics & Electronic Causality

The reactivity of any malonate ester is fundamentally governed by the acidity of its α -proton and the subsequent nucleophilicity of the resulting enolate carbanion.

  • The Baseline (Diethyl Phenylmalonate): Standard diethyl malonate has a pKa of approximately 16.4 in DMSO[1]. The introduction of an unsubstituted phenyl ring at the α -position provides resonance stabilization, dropping the predicted pKa to the 11.8–13.0 range[2]. This makes deprotonation easier while maintaining a highly nucleophilic enolate[3].

  • The EDG Influence: Adding an electron-donating group (e.g., a 4-methoxy substituent) destabilizes the carbanion via π -donation (+R effect). While this slightly raises the pKa, it creates a highly reactive, kinetically aggressive nucleophile once formed.

  • The EWG Paradigm (Diethyl 2-(3-methoxy-4-nitrophenyl)malonate): This compound features a 4-nitro group, which exerts a massive electron-withdrawing effect via both resonance (-R) and induction (-I). The 3-methoxy group, while a resonance donor, is situated meta to the malonate attachment; therefore, it cannot directly donate electron density to the α -carbon and instead acts as an inductive withdrawer.

The Causality Trap: The synergistic withdrawal from the nitro and methoxy groups drastically lowers the α -proton's pKa (estimated < 10.0 in DMSO). While this makes the thermodynamic formation of the enolate incredibly easy (requiring milder bases), the resulting enolate is extensively delocalized into the nitroaromatic system. Consequently, the enolate becomes a very poor nucleophile . Researchers often mistake the ease of deprotonation for high overall reactivity, leading to stalled alkylation steps[4].

Thermodynamic & Kinetic Comparison Data

The following table summarizes the inverse relationship between enolate stability (thermodynamics) and alkylation rate (kinetics).

CompoundPrimary Electronic EffectEst. pKa (DMSO)Enolate StabilityRelative NucleophilicityAlkylation Kinetic Barrier
Diethyl malonate None (Aliphatic)~16.4LowVery HighLow
Diethyl phenylmalonate Mild Resonance11.8 - 13.0ModerateHighLow-Moderate
Diethyl 2-(4-methoxyphenyl)malonate EDG (+R, -I)~13.5Low-ModerateVery HighVery Low
Diethyl 2-(3-methoxy-4-nitrophenyl)malonate Strong EWG (-R, -I)< 10.0Very HighLowHigh

Mechanistic Pathway Visualization

The diagram below illustrates the divergent thermodynamic and kinetic controls governing aryl malonate alkylation.

ReactivityPathway Start Aryl Malonate (C-H Acidic) Base Deprotonation (Base Addition) Start->Base Enolate Enolate Intermediate (Resonance Stabilized) Base->Enolate Fast (Thermodynamic) Alkylation Nucleophilic Attack (Alkyl Halide) Enolate->Alkylation Product Alkylated Product Alkylation->Product Slow (Kinetic) EWG EWG (-NO2) Lowers pKa Decreases Nucleophilicity EWG->Enolate Stabilizes EDG EDG (-OCH3) Raises pKa Increases Nucleophilicity EDG->Enolate Destabilizes

Caption: Mechanistic pathway of aryl malonate alkylation highlighting electronic substituent effects.

Self-Validating Experimental Methodologies

To overcome the kinetic sluggishness of the Diethyl 2-(3-methoxy-4-nitrophenyl)malonate enolate, standard protocols (like using NaOEt/EtOH at room temperature) will fail[3]. The following self-validating workflow utilizes a polar aprotic solvent (DMF) to strip the cation from the enolate, maximizing its baseline nucleophilicity, paired with a highly reactive electrophile.

Protocol: Enolate Formation & Kinetic Alkylation

Reagents:

  • Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • Alkyl Iodide (e.g., Ethyl Iodide) (1.5 eq) — Do not use chlorides; the enolate is too weak.

  • Anhydrous DMF (0.2 M)

Step-by-Step Workflow:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar under argon.

  • Substrate Dissolution: Dissolve the aryl malonate in anhydrous DMF and cool to 0 °C.

  • Deprotonation (Self-Validation Step 1): Slowly add NaH in portions.

    • Causality & Validation: You will observe immediate H2​ gas evolution. More importantly, because the resulting nitronate-like enolate is highly conjugated, the solution will undergo a stark color change from pale yellow to a deep, vibrant red/purple . If this color change does not occur, deprotonation has failed (likely due to wet solvent or degraded base).

  • Electrophile Addition: Stir for 30 minutes at 0 °C, then add the Alkyl Iodide dropwise.

  • Kinetic Heating: Remove the ice bath and heat the reaction to 60 °C.

    • Causality: The high thermodynamic stability of the nitro-enolate requires thermal energy to push the SN​2 transition state.

  • Reaction Tracking (Self-Validation Step 2): Monitor the reaction visually and via TLC/HPLC. As the enolate is consumed and the α -carbon re-hybridizes to sp3 , the extended conjugation is broken. The deep red/purple color will gradually fade back to a pale yellow. The reaction is not complete until the deep color has dissipated.

  • Quench & Workup: Cool to room temperature, quench carefully with saturated aqueous NH4​Cl , and extract with EtOAc. Wash the organic layer extensively with water (5x) to remove DMF, dry over MgSO4​ , and concentrate.

References

  • [2] Grokipedia. Diethyl phenylmalonate. Available at:[Link]

  • ChemBK. Diethyl phenyl malonate. Available at: [Link]

  • [4] ACG Publications. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Available at: [Link]

  • [1] Wikipedia. Diethyl malonate. Available at: [Link]

Sources

Comparative

High-Resolution FT-IR Spectroscopy Reference Guide: Characterization of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate and Comparative Analogues

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as substituted oxindoles and indolinones. Accurate structural verification of this intermediate is critical before proceeding to downstream reduction or cyclization steps. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method to confirm the presence of its defining functional groups: the diethyl malonate ester moiety, the aromatic nitro group, and the methoxy ether linkage.

This guide objectively compares the spectral performance of this compound against structurally similar alternatives and provides a self-validating experimental protocol for its characterization.

Mechanistic Spectroscopic Analysis

In vibrational spectroscopy, the exact frequency of a stretching mode is dictated by the bond strength and the reduced mass of the atoms involved. For Diethyl 2-(3-methoxy-4-nitrophenyl)malonate, the electron-withdrawing nature of the para-nitro group significantly impacts the electron density of the aromatic ring, which in turn alters the vibrational frequencies of adjacent functional groups.

  • Nitro Group (NO₂): The strong inductive and resonance electron-withdrawal by the nitro group results in highly polarized N-O bonds. This yields two intense, unmistakable bands: the asymmetric stretch (~1525 cm⁻¹) and the symmetric stretch (~1350 cm⁻¹) [1].

  • Ester Carbonyls (C=O): The malonate group features two ester carbonyls. Because they are insulated from the aromatic ring by a saturated sp³ carbon, they do not experience direct resonance conjugation with the nitro group. Consequently, their stretching frequency remains high (~1735 cm⁻¹), which is typical for aliphatic esters [2].

  • Methoxy Group (C-O-C): The methoxy group in the meta position relative to the malonate (but ortho to the nitro group) exhibits asymmetric and symmetric C-O-C stretching modes. The proximity to the strongly electron-withdrawing nitro group slightly shifts the aromatic C-O stretch to a higher wavenumber (~1250 cm⁻¹) compared to an isolated aliphatic ether [3].

Comparative FT-IR Reference Data

To objectively evaluate the spectral signature of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate, we compare it against two structurally related analogues: Diethyl 2-(4-nitrophenyl)malonate (lacking the methoxy group) and 1-(2-Methoxy-4-nitrophenyl)ethanone (a ketone analogue).

Functional GroupDiethyl 2-(3-methoxy-4-nitrophenyl)malonateDiethyl 2-(4-nitrophenyl)malonate1-(2-Methoxy-4-nitrophenyl)ethanone
C=O Stretch (Ester/Ketone) ~1735 cm⁻¹ (Strong, Aliphatic Ester)~1735 cm⁻¹ (Strong, Aliphatic Ester)~1685 cm⁻¹ (Strong, Conjugated Ketone)
NO₂ Asymmetric Stretch ~1525 cm⁻¹ (Strong)~1520 cm⁻¹ (Strong)~1530 cm⁻¹ (Strong)
NO₂ Symmetric Stretch ~1350 cm⁻¹ (Strong)~1348 cm⁻¹ (Strong)~1355 cm⁻¹ (Strong)
C-O-C Stretch (Methoxy) ~1250 cm⁻¹, ~1040 cm⁻¹ (Medium)Absent~1260 cm⁻¹, ~1035 cm⁻¹ (Medium)
Aromatic C=C Stretch ~1600 cm⁻¹, ~1580 cm⁻¹ (Weak)~1605 cm⁻¹, ~1585 cm⁻¹ (Weak)~1600 cm⁻¹, ~1580 cm⁻¹ (Weak)
Aliphatic C-H Stretch ~2980 cm⁻¹, ~2930 cm⁻¹ (Weak)~2980 cm⁻¹, ~2930 cm⁻¹ (Weak)~2990 cm⁻¹ (Weak)

Table 1: Comparative FT-IR peak assignments highlighting the diagnostic differentiation between related nitroaromatic intermediates.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Attenuated Total Reflectance (ATR) FT-IR is the modern gold standard for solid-state characterization. Unlike transmission methods (e.g., KBr pellets), ATR requires no sample dilution.

Causality for choosing ATR: Eliminating the KBr matrix prevents ambient moisture absorption (which broadens the O-H region and can obscure critical overtone bands) and eliminates the risk of ion-exchange reactions between the sample and the halide matrix.

Step 1: System Initialization and Background Validation
  • Clean the Crystal: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Causality: Isopropanol evaporates rapidly without leaving an organic residue that could introduce false aliphatic C-H peaks.

  • Acquire Background: Run a background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Self-Validation Check: Inspect the background spectrum. The baseline must be flat. Atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) must be properly suppressed by the software. If negative peaks appear, the crystal is contaminated and must be recleaned.

Step 2: Sample Application
  • Deposit Sample: Place ~2-5 mg of neat Diethyl 2-(3-methoxy-4-nitrophenyl)malonate directly onto the center of the diamond crystal.

  • Apply Pressure: Lower the pressure anvil until the software indicates optimal contact (typically ~80-100 units depending on the manufacturer).

  • Causality for Pressure: Intimate contact between the solid and the crystal is required for the evanescent infrared wave to penetrate the sample (typically 0.5–2 µm depth). Insufficient pressure leads to weak signal-to-noise ratios, while excessive pressure can fracture the crystal.

Step 3: Spectral Acquisition and Deconvolution
  • Scan: Execute the sample scan using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Correction: Apply an ATR correction algorithm if comparing against historical transmission spectra. Causality: ATR peak intensities are wavelength-dependent; peaks at lower wavenumbers (e.g., the methoxy C-O stretch) will appear artificially stronger than high-wavenumber peaks (e.g., C-H stretches) compared to a transmission spectrum.

  • Verification: Map the acquired spectrum against the diagnostic peaks outlined in Table 1.

Mechanistic Workflow Diagram

FTIR_Workflow Start Sample Prep: Diethyl 2-(3-methoxy-4-nitrophenyl)malonate Prep ATR-FTIR Diamond Crystal (Neat Solid Application) Start->Prep Scan Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Res) Prep->Scan Apply appropriate pressure Split Functional Group Deconvolution Scan->Split Background subtracted Ester Ester Carbonyl (C=O) ~1735 cm⁻¹ Split->Ester Nitro Nitro Group (NO₂) ~1525 & 1350 cm⁻¹ Split->Nitro Ether Methoxy (C-O-C) ~1250 & 1040 cm⁻¹ Split->Ether Verify Structural Verification Confirmed Ester->Verify Nitro->Verify Ether->Verify

Fig 1. ATR-FTIR workflow and peak assignment for Diethyl 2-(3-methoxy-4-nitrophenyl)malonate.

References

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69: Vibrational Spectra of Nitroaromatics." Available at:[Link]

Safety & Regulatory Compliance

Safety

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate proper disposal procedures

As drug development and synthetic chemistry advance, the safe handling and disposal of complex organic intermediates become paramount to laboratory operations. Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is a highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry advance, the safe handling and disposal of complex organic intermediates become paramount to laboratory operations. Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is a highly functionalized building block containing both a nitroaromatic system and a hydrolyzable diethyl malonate moiety. Proper disposal of this compound is not merely a regulatory checkbox; it is a critical safeguard against environmental contamination and laboratory incidents.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, RCRA-compliant framework for the safe operational handling, spill decontamination, and disposal of this compound.

Part 1: Chemical Hazard Profiling & Causality

To design an effective disposal strategy, we must first deconstruct the molecule's reactivity profile and understand why specific handling rules apply.

  • Nitroaromatic Moiety: The electron-withdrawing nitro group (-NO 2​ ) on the benzene ring makes the compound a potential environmental hazard. Nitroaromatics are notoriously recalcitrant to biological degradation and can persist in wastewater systems. Furthermore, the electron-deficient aromatic ring is highly susceptible to nucleophilic attack.

  • Malonate Ester: The diethyl ester groups are prone to hydrolysis under strongly acidic or basic conditions. While ester hydrolysis itself is relatively benign, it can generate carbon dioxide via decarboxylation if the resulting diacid is heated, which can dangerously pressurize sealed waste containers.

Table 1: Physicochemical Data & RCRA Waste Characterization

Parameter / PropertySpecification / Regulatory Guideline
Chemical Formula C 14​ H 17​ NO 7​
Molecular Weight 311.29 g/mol
Primary Hazard Class Toxic / Irritant (Environmental Hazard)
RCRA SQG Generation Limit 100 to 1,000 kg/month
RCRA SQG Accumulation Time 180 days
RCRA LQG Accumulation Time 90 days
Preferred Disposal Method High-Temperature Incineration

Part 2: Operational Safety & Handling Workflows

Expertise & Experience: Never treat nitroaromatic solids as benign powders. The primary risk during routine handling is the inhalation of aerosolized dust or dermal absorption.

  • Engineering Controls: Always handle the compound within a standard chemical fume hood with a verified face velocity of 80–100 fpm. If weighing fine powders, utilize a static-dissipative weigh boat to prevent electrostatic dispersion.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is strictly recommended for spill cleanup), safety goggles, and a flame-resistant lab coat.

Part 3: Step-by-Step Disposal Procedures (RCRA Compliant)

Under the Resource Conservation and Recovery Act (RCRA), the intentional sewering of multi-hazardous or uncharacterized chemical waste is strictly prohibited, and all such samples must be managed as regulated waste (1)[1]. The scientifically sound disposal method is high-temperature incineration, which ensures the complete thermal destruction of the C-NO 2​ bond, preventing the formation of toxic environmental degradants (2)[2].

Protocol 1: Routine Laboratory Disposal Workflow
  • Segregation: Isolate Diethyl 2-(3-methoxy-4-nitrophenyl)malonate waste from strong bases, strong oxidizers, and reducing agents.

  • Container Selection: Use High-Density Polyethylene (HDPE) containers. HDPE provides excellent chemical resistance against esters and prevents leaching, unlike standard PET or polystyrene.

  • Solvent Mixing: If the compound is dissolved in a solvent, determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate). Route the mixture to the respective liquid organic waste carboy to prevent cross-contamination and reduce disposal costs.

  • Labeling: Clearly label the container with the full chemical name. Do not use abbreviations. Mark the primary hazard as "Toxic/Organic Waste" and ensure EPA hazardous waste numbers are applied if mixed with characteristic waste (3)[3].

  • Storage Limits: Do not exceed the 180-day accumulation limit for Small Quantity Generators (SQGs) before transferring the waste to a licensed RCRA incineration facility (4)[4].

Part 4: Spill Response & Decontamination

Expertise & Experience: A common, yet dangerous, misconception in laboratory decontamination is the use of strong alkaline solutions (like NaOH or KOH) to "neutralize" organic spills. When nitroaromatics are exposed to strong bases, they undergo nucleophilic aromatic substitution to form highly colored Jackson-Meisenheimer complexes (5)[5]. These are intensely colored (often deep red or violet), resonance-stabilized anionic σ -adducts that are highly persistent, potentially toxic, and complicate the visual confirmation of decontamination.

Protocol 2: Chemical Spill Decontamination Workflow
  • Evacuation & Assessment: Secure the area. If the spill involves aerosolized powder, allow 15 minutes for the dust to settle before approaching.

  • Containment: Surround the spill with an inert, non-reactive absorbent material such as vermiculite or diatomaceous earth. Do not use basic absorbents.

  • Collection: Using a non-sparking scoop, transfer the absorbed mixture into a wide-mouth HDPE hazardous waste container.

  • Surface Decontamination: Wipe the affected surface with a disposable pad dampened with a mild solvent (e.g., 70% Isopropanol).

  • Final Wipe: Perform a final wipe with distilled water to remove any residual solvent.

  • Waste Integration: Seal the HDPE container, apply the appropriate RCRA hazardous waste label, and submit for high-temperature incineration.

SpillResponse Start Spill Event: Diethyl 2-(3-methoxy-4-nitrophenyl)malonate Evacuate Assess Scale & Evacuate if Necessary Start->Evacuate State Physical State of Spill? Evacuate->State Solid Solid/Powder Spill State->Solid Solid Liquid Liquid/Solvent Spill State->Liquid Liquid SolidClean Sweep gently avoiding dust. Use damp absorbent pad. Solid->SolidClean LiquidClean Apply inert absorbent (e.g., vermiculite/sand). Liquid->LiquidClean Collect Collect in HDPE Hazardous Waste Container SolidClean->Collect BaseWarning CAUTION: Do NOT use strong bases. Prevents Meisenheimer complex. LiquidClean->BaseWarning BaseWarning->Collect Label Label: Toxic/Organic Waste (EPA RCRA Compliant) Collect->Label Incinerate Final Disposal: RCRA Licensed Incineration Label->Incinerate

Figure 1: Decision matrix for Diethyl 2-(3-methoxy-4-nitrophenyl)malonate spill response.

References

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsiH12SDQbVEw_-QXu0WJE2yHhXN0Ll9atdabs_fKlHb7vmgbZs1-1OWKIUvulZ5DZOrQgbcZOWHlBFhF-8ImMySje-jQcf-F8BTWOGqU0aN0rakpBbuzJHACBIVptoOS70veK6FtmzWiInwLssTcNPsK-pg2-hfR8YIONWZfz]
  • American Society of Health-System Pharmacists (ASHP) / EPA. "Management Standards for Hazardous Waste Pharmaceuticals."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ6cuQkpMgv0HTm0W05WEjWkrNjVfNJ1hfsYPhV2INRoqtzsgw6D_hayKWC5GGDBlrXftp8y6xmg_Xe8a5J3F9pUhJIWUVCDUW0F-O1a2PooZ-dI1bMgkT4ASMTYmQ72h3cy-by0ljH4-bVCKQiWbx5eKhNHHaMWzft2BA0a4DBRm5eC-1CaguVP9YJHNbvvJCweg7jUVLBZTGbw6anl0Fhwot7zAQqKrcvKgoTZU9HEq6LFqPIRVyC8-NNE_Q9mMR6sk7qqBhHRZ5TwVWKoAEhWcrjtoHivPzHZ03]
  • Ohio Environmental Protection Agency. "Managing Hazardous Waste Generated in Laboratories."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp3ulQkWDb5_XZwASe-g20h5sowX_y0wzg4Go01AJVYZBx82aYqCOrXgdvtUcWXBJQ7Fjf-1npoSlCllU_nFEKwigc1Xc1oAwjMw2trBI0IBkfUW5eUg3Vx6Zugl_qxK2mJUhcdcfvLSq35arAJvfmAF7YnZqJpH2FbESPXOufasxp70Hd1X0NbPFRk_f5otLT3Sy1VREAqtvOJaXgwm0xXSC2YvB4rq-85A==]
  • U.S. Environmental Protection Agency (EPA). "Handbook on the Management of Munitions Response Actions."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhczKsRnjio27KnhYOjy-8z1_KYTgJY86nW-NfCgv5S-vK8iGy_1C1UdqlHm8WiOv5tlSelH_EidfvWEAItoo3sSdk8aKKlkWnIXXOQLOs0BKkB5BTuZifdWqvs-CAnc3mkINyFkbEfCLyhPNvhJAex2N3HENPW7nSgX2_RwrQ]
  • Pamula, V. K., et al. "A droplet-based microfluidic lab-on-a-chip for the colorimetric detection of TNT." Duke Microfluidics Lab.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5P6BY0uHqII-ujF_kRXndXbDXe9UlviRXQ3CbPjOQiFTfa5TuRX0wXBbnAM-tesUNo64sl18DjnCfYrH4Wctli9Ok6tHMBd6r4saEUYeD1jPL-s_0AflHdLnCOFpv5lLbLjkeUQXqirHOBy10sw==]

Sources

Handling

Personal protective equipment for handling Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Title: Comprehensive Safety and Handling Protocol for Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5) As a Senior Application Scientist, I approach chemical handling not as a checklist, but as a mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Handling Protocol for Diethyl 2-(3-methoxy-4-nitrophenyl)malonate (CAS: 1374575-51-5)

As a Senior Application Scientist, I approach chemical handling not as a checklist, but as a mechanistic risk-mitigation strategy. Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is a highly functionalized organic building block utilized in complex API synthesis. To handle it safely, we must analyze its structural liabilities: it combines a highly electron-withdrawing nitroaromatic ring with a reactive diethyl malonate moiety.

The nitro group presents risks of exothermic decomposition and systemic toxicity via dermal absorption[1], while the malonate ester backbone contributes to combustibility and severe ocular irritation[2]. This guide establishes a self-validating safety system designed to mitigate these precise physicochemical risks.

Quantitative Hazard & Physicochemical Data

Because specific empirical safety data for the rare CAS 1374575-51-5 is limited, laboratory safety dictates that we extrapolate baseline operational limits from its constituent functional groups (nitroaromatics and diethyl malonates)[3].

Property / Hazard ClassExtrapolated Data / GHS ClassificationMechanistic Rationale & Operational Impact
Physical State Solid / CrystallineDust generation during weighing poses acute inhalation risks.
Thermal Stability Potentially Exothermic > 150°CHigh C-NO2 bond-dissociation energy (approx. 297 kJ/mole) can lead to runaway thermal decomposition[3].
Dermal Toxicity Acute Tox. 4 (Skin)Nitroaromatics are lipophilic and readily cross the stratum corneum, entering the bloodstream[1].
Eye Irritation Eye Irrit. 2AMalonate esters cause severe conjunctival irritation and chemosis upon contact[2].
Chemical Incompatibility Strong bases, reducing agentsNitro groups can form shock-sensitive salts or undergo violent exothermic reduction[1].

Personal Protective Equipment (PPE) Matrix & Causality

Do not merely "wear PPE." Understand why each barrier is selected. This ensures that if a protocol deviation occurs, the operator understands exactly which layer of defense is compromised.

  • Hand Protection: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness).

    • Causality: Nitroaromatic compounds permeate standard latex rapidly. Double-gloving allows for the immediate removal of the outer contaminated layer without exposing the skin during a micro-spill[1].

  • Eye & Face Protection: Chemical safety goggles paired with a full-face shield.

    • Causality: The diethyl malonate moiety is a known severe eye irritant[2]. A face shield provides ballistic protection against unexpected exothermic pressure events during reaction heating.

  • Body Protection: Flame-retardant (FR) lab coat over closed-toe, non-porous footwear.

    • Causality: The inherent energetic potential of the nitroaromatic ring requires mitigation against flash fires and rapid decomposition events[3].

  • Respiratory Protection: N95 or P100 particulate respirator (if weighing outside a localized exhaust system, though this is strictly prohibited).

    • Causality: Airborne crystalline dust can easily deposit in the respiratory tract, leading to systemic absorption and potential mutagenic effects[1].

Experimental Protocol: Safe Transfer and Reaction Setup

This self-validating protocol ensures that every step confirms the safety of the previous one.

  • Step 1: Pre-Operational Environmental Check

    • Verify fume hood face velocity is between 80–120 feet per minute (fpm).

    • Clear the hood of all incompatible materials—specifically strong bases, amines, and reducing agents (e.g., NaBH4 or LiAlH4)[1].

  • Step 2: PPE Donning and Material Staging

    • Don FR lab coat, safety goggles, and double nitrile gloves.

    • Place an anti-static weighing boat on the analytical balance inside the fume hood to prevent static-induced dispersion of the powder.

  • Step 3: Transfer and Weighing

    • Use a non-sparking, grounded spatula (e.g., PTFE-coated or ceramic) to transfer the Diethyl 2-(3-methoxy-4-nitrophenyl)malonate.

    • Causality: Friction or static discharge can theoretically initiate localized decomposition in sensitive nitro compounds[3].

    • Seal the source container immediately after transfer to prevent ambient moisture absorption, which can cause caking and increase friction during future use[1].

  • Step 4: Solubilization and Reaction Initiation

    • Dissolve the compound in the chosen organic solvent before adding any catalytic or reactive reagents.

    • Causality: Dilution acts as a thermal sink, mitigating the risk of localized exothermic hot spots when reagents are introduced.

  • Step 5: Decontamination

    • Wipe down the balance and surrounding hood area with a solvent compatible with the compound (e.g., acetone or ethanol), followed by a soap and water wash[1].

Workflow Visualization

G Start Pre-Op Check Verify Hood & Clear Bases PPE Don PPE FR Coat, Double Nitrile, Goggles Start->PPE Weigh Static-Free Weighing Use PTFE Spatula PPE->Weigh React Solubilization Dilute Before Reagents Weigh->React Decon Decontamination Acetone Wipe -> Soap Wash React->Decon Waste Hazardous Waste No Drain Disposal Decon->Waste

Sequential safety workflow for handling nitroaromatic malonate derivatives.

Disposal and Spill Response Plan

Nitroaromatic compounds are highly persistent and toxic to aquatic life; they must never be disposed of down the drain[1].

  • Solid Spills: Do not sweep dry. Gently cover the spill with an inert, damp absorbent material (like vermiculite or sand moistened with water) to suppress dust generation[1]. Carefully scoop into a designated hazardous waste container using a non-sparking tool.

  • Liquid/Solution Spills: Absorb with chemical spill pads. Wash the contaminated surface thoroughly with acetone, followed by copious amounts of soap and water[1].

  • Waste Segregation: Collect all contaminated gloves, wipes, and empty vials in a clearly labeled "Hazardous Solid Waste - Nitroaromatics" container. Ensure this container is kept completely segregated from acidic or basic waste streams to prevent secondary reactions in the waste drum[2].

References

Sources

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